Sontigidomide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2560577-69-5 |
|---|---|
Molecular Formula |
C26H22F3N3O5 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2-oxo-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide |
InChI |
InChI=1S/C26H22F3N3O5/c27-26(28,29)25(9-10-25)17-4-2-15(3-5-17)21(34)23(36)30-12-14-1-6-18-16(11-14)13-32(24(18)37)19-7-8-20(33)31-22(19)35/h1-6,11,19H,7-10,12-13H2,(H,30,36)(H,31,33,35) |
InChI Key |
SKAIDPMCBUKTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(=O)C4=CC=C(C=C4)C5(CC5)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Sontigidomide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sontigidomide is a novel thalidomide analog investigated for its antineoplastic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. As a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound induces the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), key regulators of lymphocyte development and function. This guide details the scientific rationale behind its design, a plausible synthetic route based on related compounds, and its molecular mechanism of action. Furthermore, it summarizes the available preclinical data and provides detailed experimental protocols for key assays relevant to its evaluation.
Discovery and Rationale
This compound, chemically known as (R)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2-oxo-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide, emerged from research focused on the development of novel immunomodulatory drugs (IMiDs) with improved potency and selectivity. The discovery of thalidomide's and its analogs' (lenalidomide and pomalidomide) ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, opened a new avenue for targeted protein degradation in cancer therapy.
The rationale for the design of this compound is rooted in the structure-activity relationships of thalidomide analogs. The core structure, comprising a phthalimide and a glutarimide ring, is essential for binding to CRBN. Modifications to the phthalimide moiety have been shown to modulate the substrate specificity and potency of these compounds. The intricate chemical structure of this compound suggests a design aimed at optimizing interactions with both CRBN and potentially novel neosubstrates, thereby enhancing its anticancer activity.
Chemical Synthesis
While the specific, step-by-step synthesis of this compound is proprietary and detailed in patent literature (US20200369679), a plausible synthetic route can be constructed based on established methods for the synthesis of thalidomide analogs. The synthesis would likely involve a multi-step process culminating in the coupling of the functionalized isoindolinone core with the piperidine-2,6-dione moiety.
A potential retrosynthetic analysis suggests the disconnection of the final molecule into three key fragments:
-
A functionalized phenylacetic acid derivative containing the trifluoromethylcyclopropyl group.
-
A protected 5-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one.
-
The glutaramide precursor to form the piperidine-2,6-dione ring.
The synthesis would likely proceed through the formation of amide bonds and cyclization reactions to assemble the final this compound molecule.
Mechanism of Action
This compound exerts its anticancer effects by hijacking the CRL4CRBN E3 ubiquitin ligase complex. The binding of this compound to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]
Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the proteasome.[1][2] The degradation of these master regulators of lymphocyte development has profound effects on cancer cells, particularly those of hematopoietic origin.
The key downstream effects of IKZF1 and IKZF3 degradation include:
-
Downregulation of MYC and IRF4: Ikaros and Aiolos are critical for the expression of the oncogenes MYC and Interferon Regulatory Factor 4 (IRF4), which are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to the suppression of these key oncogenic drivers.
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T cells leads to the derepression of Interleukin-2 (IL-2) expression, a key cytokine for T cell activation and proliferation. This enhances the anti-tumor immune response.
Preclinical Data
Available preclinical data for this compound is currently limited but indicates promising anticancer activity.
| Assay | Cell Line | Metric | Result | Reference |
| Cell Proliferation | MOLM-13 | Inhibition | >80% at 1 µM (3 days) | InvivoChem |
Further preclinical evaluation in a broader range of cancer cell lines and in vivo xenograft models is necessary to fully characterize the efficacy and safety profile of this compound.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Western Blot for Ikaros/Aiolos Degradation
Objective: To confirm the this compound-induced degradation of IKZF1 and IKZF3.
Methodology:
-
Treat cancer cells with this compound (e.g., at its IC50 concentration) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
Future Directions
This compound represents a promising new thalidomide analog with potential for the treatment of various cancers. Further research is warranted to:
-
Elucidate the full spectrum of its neosubstrates and off-target effects.
-
Conduct comprehensive preclinical studies to evaluate its efficacy and safety in various cancer models.
-
Investigate its potential in combination with other anticancer agents.
-
Initiate clinical trials to assess its therapeutic potential in human patients.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate further investigation into this promising anticancer agent.
References
Sontigidomide: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sontigidomide is a novel investigational Cereblon E3 Ligase Modulator (CELMoD) designed to induce the degradation of specific target proteins implicated in oncogenesis, particularly in the context of myelodysplastic syndromes (MDS) and other hematological malignancies. This document provides an in-depth technical overview of the methodologies and scientific rationale employed in the identification and validation of this compound's molecular targets. We detail the experimental protocols, from initial target discovery using advanced proteomic techniques to rigorous validation through biochemical, cellular, and in vivo assays. Quantitative data are presented to illustrate the potency and selectivity of this compound, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action.
Introduction to this compound and the CELMoD Platform
Cereblon (CRBN) is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] CELMoDs are a class of small molecules that bind to CRBN, altering its substrate specificity to induce the ubiquitination and subsequent proteasomal degradation of proteins that are not the natural substrates of this E3 ligase.[1][2] This targeted protein degradation (TPD) approach offers a powerful therapeutic strategy to eliminate disease-driving proteins.
This compound has been developed as a potent and selective CELMoD with a favorable pharmacokinetic profile. The primary therapeutic hypothesis is that this compound-induced degradation of key transcription factors will inhibit the proliferation of malignant cells in hematological cancers.
Target Identification: Unveiling the Neosubstrates of this compound
The initial step in characterizing this compound's mechanism of action was to identify the specific proteins targeted for degradation. A multi-pronged approach utilizing quantitative proteomics was employed.
Experimental Workflow for Target Identification
The workflow for identifying the protein targets of this compound is a systematic process involving cell treatment, protein extraction, and mass spectrometry-based analysis.
References
Sontigidomide's Engagement with Cereblon: A Technical Guide to Characterizing Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity of novel ligands to Cereblon (CRBN), a critical E3 ubiquitin ligase substrate receptor. While specific quantitative binding data for sontigidomide is not publicly available at the time of this publication, this document serves as a detailed framework for researchers seeking to elucidate its binding properties. We will detail the established protocols for key biophysical and biochemical assays, present comparative data for well-characterized Cereblon ligands, and illustrate the underlying molecular mechanisms and experimental workflows through diagrams. This guide is intended to equip researchers with the necessary knowledge to robustly characterize the interaction of this compound, or other novel compounds, with Cereblon.
Introduction to Cereblon and its Ligands
Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1][2][3] This complex plays a pivotal role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[4] The function of CRL4^CRBN^ can be modulated by small molecules, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[1] These molecules act as "molecular glues," binding to Cereblon and inducing a conformational change that leads to the recruitment of "neosubstrates"—proteins not normally targeted by the ligase—for degradation. This mechanism of targeted protein degradation is a powerful therapeutic strategy in oncology and other diseases.
Characterizing the binding affinity of a novel compound like this compound to Cereblon is the foundational step in understanding its potential as a molecular glue or a competitive inhibitor. This involves determining key quantitative parameters such as the dissociation constant (K_d_) or the half-maximal inhibitory concentration (IC_50_).
Quantitative Binding Affinity of Known Cereblon Ligands
To provide a benchmark for new compounds, the following table summarizes the binding affinities of several well-studied Cereblon ligands, as determined by various biophysical and biochemical assays.
| Ligand | Assay Type | K_d_ (nM) | IC_50_ (nM) | Reference |
| Thalidomide | Fluorescence Polarization | 347.2 | ||
| Lenalidomide | Fluorescence Polarization | 268.6 | ||
| Pomalidomide | Fluorescence Polarization | 153.9 | ||
| Pomalidomide | TR-FRET | 6.4 | ||
| BODIPY FL Thalidomide | TR-FRET | 3.6 |
Experimental Protocols for Characterizing this compound-Cereblon Binding
To determine the binding affinity of a novel compound such as this compound to Cereblon, a suite of biophysical and biochemical assays should be employed. Below are detailed protocols for three widely used methods: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput method for quantifying molecular interactions in solution. It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., terbium or europium) to an acceptor fluorophore (e.g., a fluorescently labeled tracer) when they are in close proximity. In a competitive binding format, a test compound will displace the fluorescent tracer from the protein, leading to a decrease in the FRET signal.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Prepare a stock solution of purified, His-tagged human Cereblon protein.
-
Prepare a stock solution of a Terbium-conjugated anti-His antibody.
-
Prepare a stock solution of a fluorescently labeled Cereblon binder to act as a tracer (e.g., BODIPY FL Thalidomide). The concentration of the tracer should be close to its K_d_ value for optimal results.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense the this compound serial dilutions into the assay plate. Include controls for high signal (no inhibitor) and low signal (high concentration of a known binder like pomalidomide).
-
Add a pre-mixed solution of His-tagged Cereblon and the Tb-anti-His antibody to each well.
-
Add the fluorescent tracer to all wells. The final concentrations of Cereblon and the tracer should be optimized for a robust assay window.
-
Incubate the plate at room temperature, protected from light, for a period determined by binding kinetics (e.g., 90-240 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET compatible microplate reader.
-
Calculate the ratio of the acceptor emission to the donor emission.
-
Plot the emission ratio as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC_50_ value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. This allows for the determination of association (k_a_) and dissociation (k_d_) rate constants, from which the equilibrium dissociation constant (K_d_) can be calculated (K_d_ = k_d_ / k_a_).
Experimental Workflow:
Detailed Protocol:
-
Immobilization:
-
Immobilize purified Cereblon (often as a complex with DDB1 for stability) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in an appropriate running buffer (e.g., HBS-EP+).
-
Perform a multi-cycle kinetics experiment by sequentially injecting each concentration of this compound over the sensor surface, followed by a dissociation phase with running buffer.
-
After each cycle, the surface may need to be regenerated with a specific solution (e.g., a short pulse of low pH buffer or organic solvent) to remove all bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The referenced sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir kinetics) to extract the kinetic parameters k_a_, k_d_, and the affinity K_d_.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction (K_d_, enthalpy ΔH, and stoichiometry n) in a single experiment.
Detailed Protocol:
-
Sample Preparation:
-
Prepare purified Cereblon protein at a known concentration (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or HEPES). The buffer must be identical for both the protein and the ligand to avoid heat of dilution effects.
-
Prepare a stock solution of this compound at a concentration 10-20 times higher than the protein concentration in the same buffer.
-
-
ITC Experiment:
-
Load the Cereblon solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the Cereblon solution while monitoring the heat change after each injection.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat change per injection.
-
This is then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model (e.g., a single-site binding model) to determine the K_d_, ΔH, and stoichiometry (n) of the interaction.
-
Mechanism of Action: this compound as a Molecular Glue
Assuming this compound functions as a molecular glue similar to other IMiDs, its binding to Cereblon would initiate a cascade of events leading to the degradation of a specific neosubstrate.
This proposed mechanism illustrates that the initial binding event between this compound and Cereblon is the critical initiating step. The affinity of this interaction directly influences the efficiency of neosubstrate recruitment and subsequent degradation.
Conclusion
While direct binding data for this compound and Cereblon remains to be published, the experimental frameworks outlined in this guide provide a clear path for its characterization. A multi-faceted approach utilizing TR-FRET for high-throughput screening, followed by SPR and ITC for detailed kinetic and thermodynamic profiling, will yield a comprehensive understanding of this compound's binding affinity. These data are essential for elucidating its mechanism of action and advancing its potential development as a novel therapeutic agent.
References
Sontigidomide: A Technical Guide to a Novel Molecular Glue for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sontigidomide (CC-90009) is a novel, potent, and selective molecular glue that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By inducing the proximity of the translation termination factor GSPT1 to the CRL4-CRBN complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of GSPT1. This targeted protein degradation leads to the activation of an integrated stress response and subsequent apoptosis in cancer cells. This in-depth technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound as a molecular glue.
Introduction to this compound as a Molecular Glue
Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact, or do so with low affinity.[1] this compound, a derivative of thalidomide, exemplifies this class of therapeutic agents by reprogramming the substrate specificity of the CRBN E3 ubiquitin ligase.[2][3] Unlike traditional enzyme inhibitors, this compound does not block the active site of a target protein but rather co-opts the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate a specific protein of interest.[1]
The primary target of this compound-induced degradation is the G1 to S phase transition 1 (GSPT1) protein, a key factor in translation termination.[4] The degradation of GSPT1 has shown significant therapeutic potential, particularly in the context of acute myeloid leukemia (AML).
Mechanism of Action
This compound acts by binding to CRBN, the substrate receptor of the Cullin-4A-RING E3 ubiquitin ligase (CRL4-CRBN) complex. This binding event creates a novel interface on the surface of CRBN that is recognized by a degron motif present on GSPT1. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on GSPT1. The resulting polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome. The degradation of GSPT1 leads to a cellular integrated stress response, ultimately triggering apoptosis in susceptible cells.
Caption: Mechanism of this compound-induced GSPT1 degradation.
Quantitative Data
The following tables summarize the key quantitative data for this compound (CC-90009).
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line (AML) | IC50 (nM) | Reference |
| Various (11 lines) | 3 - 75 | |
| Patient Samples | 21 (average EC50) |
Table 2: GSPT1 Degradation Efficiency of this compound
| Parameter | Value | Cell Type/System | Reference |
| Dmax | >90% | Peripheral blood blasts (in vivo) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Protein Degradation Assay (Western Blotting)
This protocol is designed to assess the degradation of a target protein (e.g., GSPT1) in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., AML cell line)
-
This compound (CC-90009)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GSPT1, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the extent of degradation.
Caption: Western blot workflow for protein degradation analysis.
In Vitro Ubiquitination Assay
This assay directly measures the this compound-dependent ubiquitination of GSPT1 by the CRL4-CRBN complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4-CRBN complex
-
Recombinant GSPT1 protein
-
Ubiquitin
-
ATP
-
This compound (CC-90009)
-
DMSO (vehicle control)
-
Ubiquitination reaction buffer
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: On ice, assemble the ubiquitination reaction mixture containing E1, E2, CRL4-CRBN, GSPT1, ubiquitin, and reaction buffer.
-
Compound Addition: Add this compound or DMSO to the reaction tubes.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Reaction Termination: Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an anti-GSPT1 antibody to detect the formation of higher molecular weight polyubiquitinated GSPT1 species.
Caption: In vitro ubiquitination assay workflow.
CRBN Binding Affinity Assay (In-Cell ELISA)
This assay can be used to determine the binding affinity of this compound to cellular CRBN.
Materials:
-
A cell line expressing CRBN (e.g., MM1S)
-
A known PROTAC degrader that utilizes CRBN (e.g., a HDAC6 degrader)
-
This compound (CC-90009)
-
Pomalidomide or Lenalidomide (positive controls)
-
Fixation and permeabilization buffers
-
Blocking buffer
-
Primary antibody against the PROTAC's target (e.g., anti-HDAC6)
-
Infrared-dye-conjugated secondary antibody
-
A cell stain (e.g., Draq5)
-
Microplate reader with infrared imaging capabilities
Procedure:
-
Pre-treatment: Treat cells with varying concentrations of this compound or control compounds for 1 hour.
-
PROTAC Addition: Add a fixed concentration of the CRBN-dependent PROTAC degrader to the cells and incubate for a further 5 hours.
-
Fixation and Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against the PROTAC's target.
-
Wash and incubate with the infrared-dye-conjugated secondary antibody and a cell stain.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the target protein and the cell stain.
-
Normalize the target protein signal to the cell stain signal.
-
The ability of this compound to compete with the PROTAC for CRBN binding will result in a rescue of the target protein from degradation, allowing for the determination of its binding affinity.
-
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of GSPT1 via the molecular glue mechanism provides a promising therapeutic strategy for diseases such as AML. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of this compound and other molecular glue degraders.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting cereblon in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Sontigidomide: A Technical Guide to Neo-Substrate Degradation via Cereblon Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Sontigidomide, a novel Cereblon E3 ligase modulator (CELMoD), focusing on its role in inducing the degradation of neo-substrates. As specific quantitative data for this compound is not yet publicly available, this document utilizes representative data from well-characterized immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide to illustrate the principles of its activity. Detailed experimental protocols for key assays used to characterize CELMoDs are provided, along with visualizations of the core signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers in drug development.
Introduction to this compound and Targeted Protein Degradation
This compound belongs to the class of Cereblon E3 ligase modulators (CELMoDs), which are small molecules that hijack the ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[1] This process, known as targeted protein degradation (TPD), offers a powerful therapeutic strategy to eliminate pathogenic proteins that are often considered "undruggable" by traditional inhibitor-based approaches.[2]
The core of this mechanism involves the E3 ubiquitin ligase Cereblon (CRBN), which acts as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.[3] this compound, like other CELMoDs, acts as a "molecular glue," binding to CRBN and altering its substrate specificity.[4] This induced proximity leads to the recruitment of "neo-substrates"—proteins not normally targeted by CRBN—to the E3 ligase complex.[5] Once recruited, the neo-substrate is polyubiquitinated, marking it for degradation by the 26S proteasome.
Mechanism of Action: The CRL4CRBN Pathway
The canonical mechanism of action for this compound-induced neo-substrate degradation follows a well-established pathway for CELMoDs. The binding of this compound to CRBN creates a novel interface that promotes the interaction between CRBN and specific neo-substrates. This ternary complex formation (this compound-CRBN-neo-substrate) is the critical step for initiating targeted degradation.
Quantitative Analysis of CELMoD Activity
The efficacy of a CELMoD like this compound is quantified by its binding affinity to CRBN and its ability to induce the degradation of specific neo-substrates. Key parameters include the half-maximal inhibitory concentration (IC50) for CRBN binding and the half-maximal degradation concentration (DC50) for neo-substrate degradation.
Due to the absence of publicly available data for this compound, the following tables present representative data for the well-characterized IMiDs, lenalidomide and pomalidomide, to illustrate the typical potency of this class of molecules.
Table 1: Representative CRBN Binding Affinities of Immunomodulatory Drugs
| Compound | Assay Type | IC50 (nM) | Reference |
| Thalidomide | TR-FRET | ~250 | |
| Lenalidomide | TR-FRET | ~178 | |
| Pomalidomide | TR-FRET | ~157 |
Table 2: Representative Neo-substrate Degradation Potency of Immunomodulatory Drugs
| Compound | Neo-substrate | Cell Line | DC50 (nM) | Reference |
| Lenalidomide | IKZF1 | MM.1S | ~100 | |
| Pomalidomide | IKZF1 | MM.1S | ~10 | |
| Lenalidomide | IKZF3 | MM.1S | ~100 | |
| Pomalidomide | IKZF3 | MM.1S | ~10 |
Detailed Experimental Protocols
The characterization of this compound's effect on neo-substrate degradation involves a series of in vitro and cellular assays. The following are detailed protocols for key experiments.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay determines the binding affinity of a compound to CRBN in a competitive format.
Methodology:
-
Reagent Preparation: Prepare solutions of GST-tagged human Cereblon (CRBN) protein, an anti-GST antibody labeled with a Europium (Eu) cryptate donor fluorophore, and a red-shifted fluorescent thalidomide analog (acceptor).
-
Compound Dilution: Perform serial dilutions of this compound and a positive control (e.g., pomalidomide) in assay buffer.
-
Assay Plate Preparation: In a 384-well low-volume white plate, add the diluted test compound or control. Subsequently, add the GST-CRBN protein solution to each well and incubate for 15 minutes at room temperature.
-
Detection Reagent Addition: Prepare a mixture of the Eu-labeled anti-GST antibody and the fluorescent thalidomide tracer. Add this mixture to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Neo-substrate Degradation Assay (Western Blot)
This is a standard method to quantify the reduction of a specific neo-substrate protein following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., multiple myeloma MM.1S cells) at a desired density. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with phosphate-buffered saline (PBS), and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the neo-substrate of interest overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the this compound concentration to determine the DC50 value.
CRBN-Dependence Assay
This experiment confirms that the observed neo-substrate degradation is mediated by CRBN.
Methodology:
-
Cell Lines: Utilize both wild-type cells and a CRBN knockout cell line (generated using CRISPR/Cas9).
-
Treatment: Treat both cell lines with an effective concentration of this compound.
-
Analysis: Perform a Western blot for the neo-substrate as described in section 4.2.
-
Expected Outcome: Degradation of the neo-substrate should be observed in the wild-type cells but not in the CRBN knockout cells.
Proteasome-Dependence Assay
This assay demonstrates that the degradation of the neo-substrate occurs via the ubiquitin-proteasome system.
Methodology:
-
Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 20 nM bortezomib) for 1-2 hours.
-
This compound Addition: Add this compound to the pre-treated cells and incubate for the desired duration.
-
Analysis: Perform a Western blot for the neo-substrate as described in section 4.2.
-
Expected Outcome: The proteasome inhibitor should prevent the degradation of the neo-substrate, resulting in protein levels comparable to the vehicle control.
Conclusion
This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation. By acting as a molecular glue to modulate the substrate specificity of the CRL4CRBN E3 ligase complex, it can induce the degradation of pathogenic neo-substrates. The experimental protocols and representative data provided in this guide offer a framework for the preclinical characterization of this compound and other novel CELMoDs. Further research will be crucial to fully elucidate the specific neo-substrate profile of this compound and its therapeutic potential in various disease contexts.
References
Sontigidomide: A Technical Guide to its Potential Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sontigidomide (also known as Vodobatinib or K0706) is a potent, third-generation, orally active Bcr-Abl1 tyrosine kinase inhibitor (TKI). While its primary mechanism of action is the inhibition of the Bcr-Abl fusion protein with an IC50 of 7 nM, emerging evidence suggests potential immunomodulatory properties, primarily through the off-target inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This technical guide provides an in-depth exploration of the theoretical framework for this compound's immunomodulatory effects, details the experimental protocols to investigate these properties, and visualizes the key signaling pathways involved. Due to the limited availability of direct preclinical data on this compound's immunomodulatory profile, this guide focuses on the potential mechanisms and the experimental approaches to validate them.
Core Mechanism of Action and Potential for Immunomodulation
This compound is a multi-targeted kinase inhibitor. Its primary therapeutic effect in chronic myeloid leukemia (CML) is derived from its potent inhibition of the Bcr-Abl tyrosine kinase. However, like many kinase inhibitors, this compound exhibits a degree of promiscuity, binding to and inhibiting other kinases, albeit with potentially lower affinity. One such off-target kinase with significant immunomodulatory implications is IRAK4.
The IRAK4 Signaling Pathway: A Key Node in Innate Immunity
IRAK4 is a critical serine/threonine kinase that functions as a central signaling hub in the innate immune system. It is a key component of the Myddosome complex, which is formed downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This cascade culminates in the production of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Hypothesized Immunomodulatory Mechanism of this compound via IRAK4 Inhibition
The hypothesized immunomodulatory properties of this compound are predicated on its potential to inhibit IRAK4 kinase activity. By doing so, this compound could attenuate the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory mediators. This would result in a dampening of the innate immune response, a mechanism that could be beneficial in the context of inflammatory and autoimmune diseases, as well as in malignancies where inflammation plays a pro-tumorigenic role.
Potential Effects on Cytokine Production
Based on the proposed mechanism of IRAK4 inhibition, this compound is anticipated to modulate the production of key cytokines involved in inflammation and immunity.
Pro-inflammatory Cytokines
-
TNF-α, IL-6, IL-1β: As key products of the IRAK4-NF-κB signaling axis, the production of these cytokines is expected to be inhibited by this compound in response to TLR ligands such as lipopolysaccharide (LPS).
-
IL-12: This cytokine is crucial for the differentiation of T-helper 1 (Th1) cells. Its production by antigen-presenting cells (APCs) may also be modulated by this compound.
Anti-inflammatory Cytokines
-
IL-10: The effect of this compound on the production of anti-inflammatory cytokines like IL-10 is less predictable and would require experimental validation. Some immunomodulatory compounds have been shown to enhance IL-10 production, which contributes to their overall anti-inflammatory profile.
Table 1: Anticipated Effects of this compound on Cytokine Production (Hypothetical)
| Cytokine | Stimulus | Expected Effect of this compound | Rationale |
| TNF-α | LPS | Inhibition | Downregulation of IRAK4-NF-κB pathway |
| IL-6 | LPS, IL-1β | Inhibition | Downregulation of IRAK4-NF-κB pathway |
| IL-1β | LPS | Inhibition | Downregulation of IRAK4-NF-κB pathway |
| IL-12 | LPS + IFN-γ | Inhibition | Modulation of APC function via IRAK4 |
| IL-10 | LPS | To be determined | Complex regulatory mechanisms |
Potential Impact on Immune Cell Populations
The immunomodulatory effects of this compound are likely to extend to various immune cell populations, either directly or indirectly through the modulation of the cytokine milieu.
Monocytes and Macrophages
Macrophages are key players in the innate immune response and can be polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. By inhibiting the IRAK4 pathway, this compound may suppress the M1 polarization of macrophages, characterized by high expression of iNOS and production of pro-inflammatory cytokines. This could potentially favor a shift towards an M2-like phenotype, which is involved in tissue repair and resolution of inflammation.
T-Lymphocytes
The activation and differentiation of T-cells are influenced by cytokines produced by APCs. By modulating the cytokine environment, this compound could indirectly affect T-cell responses. For instance, inhibition of IL-12 production could suppress Th1 differentiation. Direct effects on T-cell proliferation and function would need to be experimentally determined.
Natural Killer (NK) Cells
NK cells are crucial for anti-tumor and anti-viral immunity. The activity of NK cells is regulated by a balance of activating and inhibitory signals, as well as by cytokines such as IL-2 and IFN-γ. The impact of this compound on NK cell function is an important area for investigation.
Table 2: Potential Effects of this compound on Immune Cell Phenotype and Function (Hypothetical)
| Immune Cell Type | Parameter | Expected Effect of this compound | Rationale |
| Macrophages | M1 Polarization (iNOS, CD86) | Inhibition | Suppression of IRAK4-NF-κB signaling |
| M2 Polarization (CD206, Arg1) | Potential Enhancement | Indirect effect of M1 suppression | |
| T-Cells | Th1 Differentiation | Inhibition | Reduced IL-12 production by APCs |
| Proliferation | To be determined | Direct and indirect effects | |
| NK Cells | Cytotoxicity | To be determined | Potential modulation by cytokine changes |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.
Detailed Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound's immunomodulatory properties.
Cytokine Release Assay (CRA) using Human PBMCs
Objective: To quantify the effect of this compound on the production of pro- and anti-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) in response to a TLR4 agonist.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Human peripheral blood from healthy donors
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well cell culture plates
-
ELISA kits or multiplex immunoassay kits for human TNF-α, IL-6, and IL-10
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Wash the isolated PBMCs and resuspend in complete RPMI-1640 medium. Count the cells and adjust the concentration to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the appropriate volume of this compound dilutions to the wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
NF-κB Reporter Assay
Objective: To determine if this compound inhibits NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound
-
TNF-α (or another NF-κB activator)
-
Luciferase assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Stimulation: After a pre-incubation period (e.g., 1 hour), stimulate the cells with TNF-α at a concentration known to induce a robust luciferase signal.
-
Incubation: Incubate the plate for a further 6-8 hours at 37°C.
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of human monocyte-derived macrophages.
Materials:
-
Human CD14+ monocytes (isolated from PBMCs)
-
Macrophage-colony stimulating factor (M-CSF)
-
IFN-γ and LPS (for M1 polarization)
-
IL-4 (for M2 polarization)
-
This compound
-
Antibodies for flow cytometry (e.g., anti-CD80, anti-CD86, anti-CD206)
-
Reagents for qRT-PCR (for iNOS, Arg1, etc.)
Methodology:
-
Macrophage Differentiation: Culture human CD14+ monocytes in the presence of M-CSF for 5-7 days to differentiate them into macrophages (M0).
-
Polarization and Treatment: Replace the medium and add this compound or vehicle. Then, polarize the macrophages by adding:
-
M1 polarization: IFN-γ and LPS
-
M2 polarization: IL-4
-
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD206) surface markers.
-
qRT-PCR: Extract RNA and perform qRT-PCR to measure the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Fizz1) marker genes.
-
Cytokine analysis: Analyze the culture supernatants for relevant cytokines.
-
Conclusion and Future Directions
While this compound's primary clinical application is based on its potent inhibition of Bcr-Abl, its potential off-target effects, particularly on IRAK4, suggest a plausible immunomodulatory role. The inhibition of the IRAK4-NF-κB signaling axis represents a compelling hypothesis for its ability to suppress pro-inflammatory cytokine production and modulate innate immune cell function.
To fully elucidate the immunomodulatory properties of this compound, a comprehensive preclinical investigation is warranted. This should include a broad kinase selectivity screen to identify other potential immunomodulatory targets, detailed in vitro studies as outlined in this guide to quantify its effects on cytokine production and immune cell function, and in vivo studies in relevant models of inflammation and malignancy. A thorough understanding of this compound's immunomodulatory profile will be crucial for its potential development in new therapeutic indications and for predicting and managing its on- and off-target effects in the clinic.
Sontigidomide (CC-90009): A Technical Guide to Preclinical In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sontigidomide (CC-90009) is a novel, potent, and selective Cereblon E3 ligase modulator (CELMoD) that induces the targeted degradation of the translation termination factor G1 to S phase transition 1 (GSPT1).[1][2][3] As a "molecular glue," this compound redirects the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex to recognize GSPT1 as a neosubstrate, leading to its ubiquitination and subsequent proteasomal degradation.[1][4] The depletion of GSPT1 has been shown to be a promising therapeutic strategy in oncology, particularly for acute myeloid leukemia (AML), by triggering the integrated stress response (ISR) pathway, which ultimately leads to apoptosis in cancer cells. This document provides a comprehensive overview of the preclinical in vitro studies of this compound, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed.
Mechanism of Action
This compound exerts its anti-tumor effects by hijacking the cell's own protein disposal machinery. The glutarimide moiety of this compound binds to a tri-tryptophan pocket within the Cereblon (CRBN) protein, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event alters the conformation of the CRBN substrate receptor, creating a novel interface for the recruitment of GSPT1. Once the ternary complex of CRBN-Sontigidomide-GSPT1 is formed, GSPT1 is polyubiquitinated and targeted for degradation by the 26S proteasome. The subsequent loss of GSPT1, a key factor in translation termination, leads to ribosome stalling and activates the GCN2-mediated integrated stress response (ISR). This, in turn, results in the induction of apoptosis and potent anti-proliferative activity in susceptible cancer cells. The anti-leukemic activity of this compound is critically dependent on the presence of CRBN, as knockout of the CRBN gene abrogates its effects.
Caption: this compound-induced GSPT1 degradation pathway.
Quantitative Data
The in vitro activity of this compound has been quantified through various assays, primarily focusing on its anti-proliferative effects and its ability to induce the degradation of its target protein, GSPT1.
Table 1: Anti-proliferative Activity of this compound
| Cell Line Type | Number of Cell Lines/Samples | Potency Metric | Value Range (nM) | Citation(s) |
| Human AML Cell Lines | 10 out of 11 | IC50 | 3 - 75 | |
| Primary AML Patient Samples | 26 out of 30 | EC50 (average) | 21 |
Table 2: GSPT1 Degradation Activity of this compound
| Cell Type/Sample | Concentration (nM) | GSPT1 Reduction | Time Point | Citation(s) |
| Primary AML Patient Samples | 100 | >70% in 9/23 samples | 24 hours | |
| Primary AML Patient Samples | 100 | 50-70% in 8/23 samples | 24 hours |
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize this compound.
Cell Viability / Anti-proliferative Assay (Luminescent Method)
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., human AML cell lines)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate and CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Signal Development: Mix contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the luminescent cell viability assay.
GSPT1 Degradation Assay (Western Blot)
Objective: To qualitatively and quantitatively assess the degradation of GSPT1 protein following treatment with this compound.
Materials:
-
Target cancer cell lines
-
This compound
-
Proteasome inhibitor (e.g., Bortezomib, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-CRBN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle control and a co-treatment with a proteasome inhibitor to confirm the degradation mechanism.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts and prepare samples with Laemmli buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize GSPT1 band intensity to the loading control to determine the relative protein levels.
Caption: Workflow for Western blot analysis of GSPT1 degradation.
CRBN-GSPT1 Binding Assay (Co-Immunoprecipitation)
Objective: To demonstrate that this compound induces the formation of a ternary complex between CRBN and GSPT1.
Materials:
-
Target cells (e.g., KG-1, U937)
-
This compound, Lenalidomide (as control)
-
Co-IP lysis buffer
-
Anti-CRBN antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-GSPT1, anti-CRBN
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or controls for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an anti-CRBN antibody or control IgG overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against GSPT1 and CRBN. An increased GSPT1 signal in the this compound-treated, CRBN-immunoprecipitated sample compared to the control indicates induced binding.
Signaling Pathways and Cellular Consequences
The degradation of GSPT1 by this compound initiates a cascade of downstream events. The primary consequence is the activation of the integrated stress response (ISR), a key cellular pathway for managing stress. Additionally, the response to this compound is modulated by other signaling pathways, such as the mTOR pathway. Hyperactivation of mTOR signaling can attenuate the response to this compound by reducing the drug-induced binding of GSPT1 to Cereblon.
Caption: Downstream signaling effects of this compound.
Conclusion
The preclinical in vitro data for this compound (CC-90009) robustly demonstrate its mechanism of action as a selective GSPT1 degrader. Through its interaction with the CRL4CRBN E3 ligase complex, this compound effectively eliminates GSPT1, leading to the activation of the integrated stress response and subsequent apoptosis in cancer cells, particularly in AML. The quantitative data from anti-proliferative and protein degradation assays confirm its high potency. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate this compound and other molecular glue degraders, a promising class of therapeutics in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 3. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Sontigidomide: In Vivo Animal Model Studies - A Technical Assessment
Despite a comprehensive review of publicly available scientific literature, including preclinical and clinical trial databases, no specific in vivo animal model studies for the novel antineoplastic agent sontigidomide have been identified. The absence of published data prevents the creation of a detailed technical guide with quantitative data tables, specific experimental protocols, and visualized signaling pathways directly pertaining to this compound.
This guide will, therefore, provide an in-depth overview of the established mechanism of action for the broader class of drugs to which this compound belongs: the Immunomodulatory Imide Drugs (IMiDs), also known as Cereblon E3 Ligase Modulators (CELMoDs). This information is crucial for understanding the anticipated biological effects and potential experimental design considerations for future in vivo studies of this compound.
Understanding the Core Mechanism: Cereblon E3 Ligase Modulation
This compound, as a member of the CELMoD class, is designed to exert its therapeutic effects by hijacking the body's own protein disposal system. The central target of these drugs is the Cereblon (CRBN) protein, which acts as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).
The primary mechanism of action involves the drug-induced proximity of the CRL4-CRBN complex to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process can be summarized in the following key steps:
-
Binding to Cereblon: this compound is expected to bind to a specific pocket on the CRBN protein.
-
Creation of a Neosubstrate Interface: This binding event alters the surface of the CRBN protein, creating a novel interface that can now recognize and bind to "neosubstrates" – proteins that the CRL4-CRBN complex would not normally target.
-
Ubiquitination of Target Proteins: Once a neosubstrate is brought into close proximity, the E3 ligase complex facilitates the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein recycling.
The specific therapeutic effects of a given CELMoD are determined by the particular set of neosubstrates it induces for degradation. For many well-characterized IMiDs, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells, particularly in multiple myeloma.
Generic Experimental Workflow for In Vivo Assessment of a Novel CELMoD
While specific protocols for this compound are unavailable, a general experimental workflow for evaluating a novel CELMoD like this compound in an animal model would likely involve the following stages:
A more detailed breakdown of these experimental stages would include:
-
Animal Model Selection: The choice of animal model is critical and depends on the therapeutic indication. For hematological malignancies, researchers often utilize xenograft models where human cancer cell lines are implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice). Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted, are also increasingly used to better recapitulate human disease.
-
Dosing and Administration: This phase involves determining the optimal dose, schedule, and route of administration (e.g., oral gavage, intraperitoneal injection). This is typically informed by initial pharmacokinetic (PK) studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Efficacy Assessment: The primary endpoint is often tumor growth inhibition or regression, measured by caliper measurements for subcutaneous tumors or through imaging techniques for disseminated cancers. Survival analysis is also a key measure of efficacy.
-
Pharmacodynamic (PD) Analysis: To confirm the mechanism of action in vivo, researchers would collect tumor and tissue samples at various time points after treatment. These samples would be analyzed by techniques such as Western blotting or immunohistochemistry to assess the degradation of target proteins (e.g., Ikaros and Aiolos).
-
Toxicity Profiling: The safety of the compound is evaluated by monitoring animal weight, overall health, and by performing histological analysis of major organs at the end of the study to identify any potential off-target toxicities.
Anticipated Signaling Pathway Modulation
Based on the known mechanism of action of IMiDs, this compound is expected to modulate signaling pathways downstream of its targeted neosubstrates. The degradation of transcription factors like Ikaros and Aiolos in B-cell malignancies, for example, leads to the downregulation of genes essential for tumor cell survival and proliferation, such as MYC and IRF4.
Conclusion
While specific in vivo animal model data for this compound remains elusive in the public domain, a strong foundation for its preclinical evaluation can be built upon the extensive knowledge of its parent class of CELMoDs. Researchers and drug development professionals should anticipate that the primary mechanism of action will involve the CRBN-mediated degradation of specific neosubstrates, leading to downstream anti-tumor effects. The design of future animal studies will likely follow established protocols for this class of drugs, focusing on tumor growth inhibition, pharmacodynamic evidence of target degradation, and a thorough assessment of the drug's safety profile. As research progresses and data becomes available, a more detailed and specific technical guide for this compound can be developed.
Methodological & Application
Application Notes and Protocols for Immunomodulatory Drug (IMiD) Treatment in Cell Lines
Introduction
The following application notes provide detailed protocols for the in vitro treatment of cancer cell lines with immunomodulatory drugs (IMiDs), including thalidomide and its more potent analogs, lenalidomide and pomalidomide. While the user specified "sontigidomide," it is presumed this was a typographical error for thalidomide or a related compound, as no information exists for a compound of that name. These compounds are known to exhibit anti-proliferative, anti-angiogenic, and immunomodulatory effects, making them crucial tools in cancer research, particularly in the context of multiple myeloma and other hematological malignancies.[1][2][3]
The primary mechanism of action for these drugs involves their binding to the Cereblon (CRBN) protein, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). The degradation of these factors is a key driver of the anti-myeloma activity of lenalidomide and pomalidomide. Additionally, thalidomide has been shown to suppress the NF-κB signaling pathway by inhibiting IκB kinase (IKK) activity.
These protocols are intended for researchers, scientists, and drug development professionals working with cancer cell lines.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for thalidomide, lenalidomide, and pomalidomide across a variety of cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cell population and are a key measure of cytotoxic potency.
Table 1: IC50 Values of Thalidomide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| MG-63 | Osteosarcoma | 151.05 | 48h |
| U2OS | Osteosarcoma | 94.76 | 72h |
| HepG-2 | Hepatocellular Carcinoma | 11.26 | Not Specified |
| PC3 | Prostate Cancer | 14.58 | Not Specified |
| MCF-7 | Breast Cancer | 16.87 | Not Specified |
| KMM1 | Multiple Myeloma | >100 | Not Specified |
| KMS11 | Multiple Myeloma | >100 | Not Specified |
| KMS34 | Multiple Myeloma | >100 | Not Specified |
| 4T1 | Mouse Breast Cancer | 176.11 | 72h |
| DLD-1 | Colorectal Carcinoma | >50 | Not Specified |
Data sourced from
Table 2: IC50 Values of Lenalidomide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| LB771-HNC | Head and Neck Cancer | 2.15 | Not Specified |
| L-363 | Multiple Myeloma | 2.92 | Not Specified |
| JAR | Choriocarcinoma | 2.97 | Not Specified |
| U266 | Multiple Myeloma | ~3 | 3 days |
| ALMC-1 | Multiple Myeloma | 2.6 | 4 days |
| MM1.S | Multiple Myeloma | 0.15 - 7 | 3 days |
| OPM-2 | Multiple Myeloma | 0.15 - 7 | 3 days |
Data sourced from
Table 3: IC50 Values of Pomalidomide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| U266 | Multiple Myeloma | 0.1 - 10 | Not Specified |
| RPMI-8226 | Multiple Myeloma | 8 | 48h |
| OPM2 | Multiple Myeloma | 10 | 48h |
| Human PBMC | (LPS-stimulated) | 0.013 | Not Specified |
Data sourced from
Signaling Pathways
The diagrams below illustrate the key signaling pathways modulated by immunomodulatory drugs.
Caption: IMiD-mediated degradation of IKZF1 and IKZF3 via the CRL4-CRBN E3 ligase complex.
Caption: Thalidomide's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the cytotoxic effects of IMiDs on cancer cell lines and to calculate their respective IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Thalidomide, Lenalidomide, or Pomalidomide stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the IMiD stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the drug concentration on a logarithmic scale.
-
Determine the IC50 value, which is the concentration of the drug that results in 50% cell viability, using non-linear regression analysis.
-
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following IMiD treatment using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with the desired concentrations of IMiD for the specified duration (e.g., 48 hours).
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Calculate the percentage of apoptotic cells (early + late) for each treatment condition.
-
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins in the IMiD signaling pathways, such as CRBN, IKZF1, IKZF3, and components of the NF-κB pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CRBN, anti-IKZF1, anti-IKZF3, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sontigidomide Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sontigidomide is hypothesized to be a novel immunomodulatory agent belonging to the class of drugs that modulate the activity of the E3 ubiquitin ligase complex. Specifically, it is believed to target Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase.[1] By binding to CRBN, this compound is thought to alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates. Key neosubstrates for well-characterized IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of these drugs.[1][2]
Preclinical evaluation in mouse models is a critical step in the development of this compound. However, it is important to note that standard murine models are often resistant to the effects of certain IMiDs due to a key amino acid difference in the CRBN protein between mice and humans.[3] Therefore, the use of "humanized" mouse models, which express the human CRBN protein or a sensitizing murine CRBN variant (e.g., CRBNI391V), is often necessary to accurately assess the in vivo efficacy and mechanism of action of these compounds.
These application notes provide a comprehensive overview of the presumed signaling pathway of this compound, quantitative data from mouse model studies with related compounds, and detailed protocols for in vivo administration and experimentation.
Presumed Signaling Pathway of this compound
This compound is thought to act as a "molecular glue," bringing together the CRBN E3 ligase and neosubstrates for degradation. The binding of this compound to CRBN induces a conformational change in the substrate-binding pocket, creating a novel interface for the recruitment of proteins that would not normally be targeted. This leads to their polyubiquitination and subsequent destruction by the 26S proteasome. The downstream effects include direct anti-tumor activity and modulation of the immune system.
Caption: this compound binds to CRBN, inducing the recruitment and ubiquitination of neosubstrates.
Quantitative Data from Mouse Model Studies with IMiDs
The following table summarizes representative data from preclinical studies of thalidomide and its analogs in various mouse models. This information can serve as a starting point for designing experiments with this compound.
| Compound | Mouse Model | Disease/Tumor Model | Dosage | Administration Route | Treatment Schedule | Reference |
| Pomalidomide | Immunocompetent C57BL/6 | MC38 Colon Cancer | 50 mg/kg | Intraperitoneal (i.p.) | Twice a week for 2 weeks | |
| Pomalidomide | Transgenic (SP-C TNF-α) | Inflammation | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | |
| Pomalidomide | Nude Mice | CNS Lymphoma (Raji) | 0.3, 3, 10, or 30 mg/kg | Oral Gavage | Daily for 28 days | |
| Lenalidomide | NSG (NOD scid gamma) Mice | BNKL Xenograft | 50 mg/kg/day | Oral Gavage | Daily | |
| Lenalidomide | C57BL/KaLwRij | 5TGM1 Myeloma | 25 mg/kg/day | Intraperitoneal (i.p.) | Daily for 21 days | |
| Lenalidomide | ICR (Imprinting Control Region) Mice | Pharmacokinetics | 0.5, 1.5, 5, 10 mg/kg (i.v.) | Intravenous (i.v.) | Single dose | |
| 0.5, 10 mg/kg (i.p., p.o.) | i.p., Oral Gavage | Single dose | ||||
| Thalidomide | Male Albino Mice | Toxicity | >5000 mg/kg | Oral | Single dose (LD50) | |
| Thalidomide | C57BL Mice | Pharmacokinetics | 2 mg/kg | i.v. or Oral | Single dose |
Experimental Protocols
Mouse Model Selection and Handling
-
Model Selection: As standard mouse strains are resistant to many effects of IMiDs, the use of humanized CRBN mice (e.g., expressing human CRBN or the CRBNI391V variant) is strongly recommended for efficacy studies. For pharmacokinetic or initial toxicity studies, standard strains like C57BL/6 or CD-1 mice can be used. For xenograft models, immunodeficient strains such as NSG or NOD/SCID are appropriate.
-
Animal Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation and Administration of this compound
This protocol provides a general guideline. The specific vehicle and formulation will depend on the physicochemical properties of this compound.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.25% Tween-80 in sterile water, or a solution of DMSO and PEG)
-
Sterile PBS
-
Sonicator or vortex mixer
-
Appropriate syringes and gavage needles or injection needles
-
-
Preparation of Dosing Solution (Example for Oral Gavage):
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and average weight of the mice.
-
Prepare the vehicle solution. For example, to prepare a 0.5% CMC, 0.25% Tween-80 solution, dissolve the appropriate amounts in sterile water with gentle heating and stirring.
-
Weigh the this compound powder and suspend it in the vehicle to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).
-
Vortex or sonicate the suspension until it is homogeneous. Prepare fresh daily before administration.
-
-
Administration Routes:
-
Oral Gavage (p.o.): This is a common route for daily dosing. Use a flexible gavage needle to deliver the this compound suspension directly into the stomach. The volume should typically not exceed 10 mL/kg.
-
Intraperitoneal Injection (i.p.): Use a 25-27 gauge needle to inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder.
-
Intravenous Injection (i.v.): For pharmacokinetic studies, administration via the tail vein is common. This requires proper animal restraint and technical skill.
-
Experimental Workflow for an In Vivo Efficacy Study
The following workflow outlines a typical efficacy study in a tumor xenograft model.
Caption: A typical workflow for a this compound efficacy study in a mouse tumor model.
Monitoring and Endpoint Analysis
-
In-life Monitoring:
-
Tumor Growth: For subcutaneous tumors, measure dimensions with calipers 2-3 times per week and calculate volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight: Record body weight at each tumor measurement to monitor for toxicity.
-
Clinical Signs: Observe mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
-
Endpoint Analysis:
-
Pharmacodynamics (PD): Collect tumors and relevant tissues (e.g., spleen) at the end of the study to assess target engagement. This can be done by Western blotting or immunohistochemistry to measure the degradation of neosubstrates like Ikaros.
-
Immunophenotyping: Analyze immune cell populations in the tumor, spleen, and peripheral blood by flow cytometry to evaluate the immunomodulatory effects of this compound.
-
Cytokine Analysis: Measure cytokine levels (e.g., IL-2, TNF-α) in serum or plasma using multiplex assays (e.g., Luminex) or ELISA.
-
Efficacy: The primary efficacy endpoint is typically tumor growth inhibition or an increase in survival time.
-
By leveraging the extensive knowledge base of existing IMiDs, these application notes and protocols provide a robust framework for initiating preclinical in vivo studies with this compound. Careful consideration of the mouse model and rigorous experimental design will be crucial for elucidating its therapeutic potential.
References
Sontigidomide (CC-90009): Application Notes and Protocols for Targeted Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sontigidomide (CC-90009) is a novel cereblon E3 ligase modulator drug (CELMoD) that induces selective, targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2] By co-opting the CRL4CRBN E3 ubiquitin ligase complex, this compound acts as a "molecular glue" to bring GSPT1 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted protein degradation has shown potent anti-proliferative and pro-apoptotic effects in preclinical models of acute myeloid leukemia (AML).[5]
These application notes provide detailed protocols for key assays to characterize the activity of this compound in inducing GSPT1 degradation and to elucidate its mechanism of action.
Mechanism of Action
This compound binds to the substrate receptor Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind GSPT1. The newly formed ternary complex of CRBN-Sontigidomide-GSPT1 facilitates the transfer of ubiquitin from the E2 conjugating enzyme to GSPT1. Polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome. The degradation of GSPT1 impairs translation termination, leading to activation of the integrated stress response and subsequent apoptosis in cancer cells.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated in various AML cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity across a range of AML subtypes. While comprehensive DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for GSPT1 are not fully compiled in publicly available literature, treatment with 100 nM this compound for 24 hours has been shown to reduce GSPT1 expression by over 70% in a subset of primary AML patient samples.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various AML cell lines | Acute Myeloid Leukemia | 3 - 75 | |
| Primary AML patient samples | Acute Myeloid Leukemia | Average EC50 of 21 |
Experimental Protocols
Protocol 1: Western Blot for GSPT1 Degradation
This protocol is for determining the extent of GSPT1 protein degradation in AML cells following treatment with this compound.
Materials:
-
AML cell line (e.g., KG-1)
-
This compound (CC-90009)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed AML cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the GSPT1 band intensity to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
Protocol 2: Proteomic Analysis by Mass Spectrometry
This protocol provides a general workflow to assess the selectivity of this compound by analyzing the global proteome.
Materials:
-
AML cell line (e.g., KG-1)
-
This compound (CC-90009)
-
DMSO (vehicle control)
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin (mass spectrometry grade)
-
Sample cleanup columns (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Treat cells with this compound or DMSO as described in Protocol 1. Lyse the cells in a buffer compatible with mass spectrometry.
-
Protein Digestion:
-
Quantify the protein concentration.
-
Reduce the proteins with DTT and then alkylate with iodoacetamide.
-
Digest the proteins into peptides overnight with trypsin.
-
-
Peptide Cleanup: Desalt the peptide samples using C18 columns to remove contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify and quantify proteins.
-
Compare the protein abundance between this compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated. GSPT1 should be among the most significantly and selectively degraded proteins.
-
Protocol 3: Mechanism of Action Validation
To confirm that this compound-mediated GSPT1 degradation is dependent on the proteasome and the CRL4CRBN E3 ligase, co-treatment experiments with specific inhibitors are performed.
Materials:
-
AML cell line
-
This compound
-
Proteasome inhibitor (e.g., Bortezomib or MG132)
-
CRL4 E3 ligase inhibitor (e.g., MLN4924)
-
CRBN knockout AML cell line (generated using CRISPR/Cas9)
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Inhibitor Co-treatment:
-
Pre-treat AML cells with a proteasome inhibitor (e.g., 1 µM Bortezomib) or a CRL4 E3 ligase inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.
-
Add this compound to the pre-treated cells and incubate for the desired time (e.g., 24 hours).
-
Include control groups treated with this compound alone and vehicle alone.
-
-
CRBN Knockout Experiment:
-
Culture both wild-type and CRBN knockout AML cells.
-
Treat both cell lines with this compound or vehicle.
-
-
Analysis:
-
Harvest the cells and perform western blotting for GSPT1 as described in Protocol 1.
-
Expected Results: The degradation of GSPT1 by this compound should be blocked in the presence of the proteasome inhibitor and the CRL4 E3 ligase inhibitor. Furthermore, this compound should not induce GSPT1 degradation in the CRBN knockout cells.
-
Conclusion
This compound is a potent and selective degrader of GSPT1, offering a promising therapeutic strategy for AML. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy, selectivity, and mechanism of action of this compound in targeted protein degradation assays. These experiments are crucial for advancing our understanding of this novel therapeutic modality and for the development of next-generation protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Screening with Sontigidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sontigidomide is an investigational cereblon (CRBN) E3 ligase modulating agent. As a molecular glue, it is designed to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as neo-substrates. This mechanism of action is shared with other well-characterized immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These agents bind to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, altering its substrate specificity.[1][2][3] This targeted protein degradation opens new therapeutic avenues for various diseases, including cancers.
CRISPR-Cas9 genome-wide screening is a powerful tool to elucidate the mechanism of action of novel drugs, identify determinants of sensitivity and resistance, and discover new drug targets.[4][5] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 screening in conjunction with this compound to identify its neo-substrates and to understand the genetic basis of cellular response.
Mechanism of Action: this compound and the CRL4CRBN Complex
This compound, like other IMiDs, functions by hijacking the CRL4CRBN E3 ubiquitin ligase complex. The drug binds to a specific pocket in CRBN, creating a novel interface that recruits proteins not normally targeted by this E3 ligase. Once recruited, these "neo-substrates" are polyubiquitinated and subsequently targeted for degradation by the proteasome. The degradation of these neo-substrates, which can be transcription factors or other key cellular proteins like IKZF1, IKZF3, and SALL4, leads to the therapeutic effects of the drug.
Caption: this compound binds to CRBN, inducing recruitment and ubiquitination of neo-substrates.
Application 1: Identification of this compound Resistance and Sensitivity Genes
A primary application of CRISPR-Cas9 screening is to identify genes whose loss-of-function confers resistance or sensitivity to a drug. This provides insights into the drug's mechanism of action and potential combination therapies.
Experimental Workflow
The general workflow for a pooled CRISPR-Cas9 screen involves transducing a population of Cas9-expressing cells with a lentiviral single-guide RNA (sgRNA) library. The cell population is then split and treated with either this compound or a vehicle control. After a period of selection, genomic DNA is harvested, and the sgRNA sequences are amplified and quantified by next-generation sequencing. Genes are identified as hits based on the enrichment (resistance) or depletion (sensitivity) of their corresponding sgRNAs in the this compound-treated population compared to the control.
Caption: Workflow for a pooled CRISPR-Cas9 screen to identify drug resistance/sensitivity genes.
Expected Outcomes & Data Presentation
The primary data output will be a list of genes whose knockout leads to a significant change in fitness in the presence of this compound.
-
Resistance Genes: sgRNAs targeting these genes will be enriched in the this compound-treated population. Expected hits include components of the CRL4CRBN complex (e.g., CRBN, DDB1) and genes required for the downstream effects of neo-substrate degradation.
-
Sensitivity Genes: sgRNAs targeting these genes will be depleted. These may represent parallel survival pathways or genes that, when lost, enhance the drug's efficacy.
Table 1: Representative Data from a CRISPR Screen with a CRBN Modulator (Note: This is example data based on published screens with similar molecules, such as pomalidomide. Actual results for this compound will vary.)
| Gene | Phenotype | Log2 Fold Change (Drug vs. Vehicle) | p-value |
| CRBN | Resistance | +5.8 | < 0.001 |
| DDB1 | Resistance | +4.9 | < 0.001 |
| CUL4A | Resistance | +4.5 | < 0.001 |
| CSN2 | Resistance | +3.2 | < 0.01 |
| TRAF2 | Sensitivity | -3.5 | < 0.01 |
| MYC | Sensitivity | -2.8 | < 0.05 |
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen
This protocol outlines a genome-wide screen to identify genes modulating cellular response to this compound.
Materials:
-
Human cell line of interest (e.g., MM.1S multiple myeloma cells)
-
Cas9-expressing stable cell line (or lentiCas9-Blast)
-
Genome-wide human sgRNA library (e.g., GeCKOv2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound and vehicle (e.g., DMSO)
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
-
Harvest viral supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Cell Transduction:
-
Seed the Cas9-expressing target cells.
-
Transduce the cells with the sgRNA library virus at a low MOI (<0.5) to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA should be maintained throughout the experiment.
-
Select for transduced cells using puromycin.
-
-
This compound Treatment:
-
After selection, harvest a baseline sample of cells (T0).
-
Split the remaining cell population into two groups: vehicle control and this compound treatment.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation. The concentration of this compound should be pre-determined to cause approximately 50-80% growth inhibition.
-
-
Sample Harvesting and gDNA Extraction:
-
Harvest at least 25 x 106 cells from each group (vehicle and this compound) at the end of the treatment period.
-
Extract genomic DNA using a commercial kit, ensuring high quality and purity.
-
-
sgRNA Library Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR adds Illumina adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Perform high-throughput sequencing on an Illumina platform, aiming for at least 200-300 reads per sgRNA.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts and calculate the log2 fold change (LFC) of each sgRNA between the this compound-treated and vehicle-treated samples.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched or depleted.
-
Application 2: Unbiased Identification of this compound Neo-substrates
A key challenge is the identification of the direct protein targets (neo-substrates) that are degraded by this compound. A variation of the CRISPR screen, termed a "degradation screen," can be employed for this purpose. In this setup, a library of sgRNAs targets genes fused to a reporter (e.g., GFP). The loss of the reporter signal upon drug treatment indicates that the targeted protein is a neo-substrate.
A more direct approach involves combining this compound treatment with proteomic methods in cells lacking key components of the E3 ligase machinery (e.g., CRBN knockout), although this is outside the scope of a direct CRISPR screen application. However, a CRISPR screen can identify dependencies on specific neo-substrates. For example, if a cancer cell line is dependent on transcription factor "X", and this compound degrades "X", then the cell line will be sensitive to the drug.
Conclusion
CRISPR-Cas9 screening is an indispensable tool for the preclinical development of novel agents like this compound. The protocols and applications described here provide a framework for elucidating the genetic determinants of drug response, confirming the mechanism of action, and identifying the key neo-substrates responsible for its therapeutic effects. This approach can accelerate the translation of this compound into a clinically effective therapy by identifying patient populations most likely to respond and by suggesting rational combination strategies to overcome resistance.
References
- 1. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sontigidomide Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting Western blot analysis to investigate the effects of Sontigidomide, a Cereblon E3 ligase modulator (CELMoD). It includes the underlying mechanism of action, a step-by-step experimental workflow, and data presentation guidelines.
Introduction to this compound and its Mechanism of Action
This compound is an immunomodulatory imide drug (IMiD) that functions by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Cereblon is a key component of the Cullin-RING Ligase 4 (CRL4) complex, which also includes DDB1, Cul4, and Rbx1.[2][3] This complex is responsible for tagging specific proteins with ubiquitin, marking them for degradation by the proteasome.[2]
This compound and other IMiDs bind to Cereblon, altering its substrate specificity.[4] This binding creates a new interface on the Cereblon protein, enabling it to recognize and bind to "neosubstrates" that it would not normally target. Once bound, the CRL4-CRBN complex ubiquitinates these neosubstrates, leading to their degradation. Key neosubstrates of related IMiD compounds include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1. The degradation of these proteins is central to the therapeutic effects of IMiDs in malignancies like multiple myeloma.
Western blotting is a crucial technique to study the effects of this compound by quantifying the degradation of its target neosubstrates in cancer cells.
Signaling Pathway of this compound Action
Caption: this compound binds to Cereblon, inducing the ubiquitination and degradation of neosubstrate proteins.
Experimental Protocol: Western Blot for this compound-Induced Protein Degradation
This protocol outlines the steps to measure the degradation of target proteins in a human multiple myeloma cell line (e.g., MM.1S) following this compound treatment.
1. Materials and Reagents
-
Cell Line: MM.1S or other relevant cancer cell line
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA or Bradford assay kit
-
Sample Buffer: 4x Laemmli buffer with β-mercaptoethanol
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient)
-
Transfer Membranes: PVDF or nitrocellulose
-
Transfer Buffer: Towbin buffer with 20% methanol
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-Ikaros (IKZF1)
-
Rabbit anti-Aiolos (IKZF3)
-
Rabbit anti-GSPT1
-
Rabbit anti-Cereblon (CRBN)
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager (e.g., CCD camera-based system)
2. Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound-induced protein degradation.
3. Detailed Procedure
-
Cell Culture and Treatment:
-
Culture MM.1S cells in complete medium to a density of approximately 1x10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel, including a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-Ikaros, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band (GAPDH or β-actin).
-
Data Presentation
Quantitative data from Western blot experiments should be summarized in a clear and organized table. This allows for easy comparison of protein levels across different treatment conditions.
| Treatment | Concentration (µM) | Target Protein: Ikaros (Normalized Intensity) | Target Protein: Aiolos (Normalized Intensity) | Target Protein: GSPT1 (Normalized Intensity) | Loading Control: GAPDH (Raw Intensity) |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.05 | 55,430 ± 3,120 |
| This compound | 0.1 | 0.65 ± 0.06 | 0.58 ± 0.09 | 0.72 ± 0.07 | 54,980 ± 2,890 |
| This compound | 1.0 | 0.21 ± 0.04 | 0.15 ± 0.03 | 0.25 ± 0.04 | 56,110 ± 3,500 |
| This compound | 10.0 | 0.05 ± 0.02 | 0.03 ± 0.01 | 0.08 ± 0.02 | 55,850 ± 3,340 |
| Data are presented as mean ± standard deviation from three independent experiments. Normalized intensity is relative to the vehicle control. |
References
Application Notes and Protocols for Sontigidomide Immunoprecipitation-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sontigidomide and its Mechanism of Action
This compound is a novel investigational immunomodulatory drug (IMiD) with potent anti-neoplastic properties, particularly in the context of multiple myeloma. As with other IMiDs, its therapeutic effects are multifaceted, encompassing anti-proliferative, anti-angiogenic, and immunomodulatory activities. The primary mechanism of action of this compound is believed to involve the modulation of the Hedgehog signaling pathway, a critical regulator of cellular processes that is often dysregulated in cancer.
It is hypothesized that this compound directly binds to and modulates the activity of a novel, yet to be fully characterized, E3 ubiquitin ligase substrate receptor, hereafter referred to as "Target X". This binding event is thought to induce the ubiquitination and subsequent proteasomal degradation of key downstream effectors in the Hedgehog pathway, thereby inhibiting pathway activation and downstream gene expression critical for tumor cell survival and proliferation.
Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique to identify the direct binding partners of a small molecule like this compound, as well as to elucidate the protein-protein interaction networks it modulates. This application note provides a detailed protocol for performing this compound IP-MS to identify the interactome of its putative target, "Target X".
Experimental Principles
This protocol outlines the use of a biotinylated this compound analogue as a "bait" to capture its interacting proteins from cellular lysates. The this compound-protein complexes are then affinity-purified using streptavidin-coated magnetic beads. The captured proteins are subsequently eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach allows for the identification of "Target X" and other potential binding partners of this compound, providing valuable insights into its mechanism of action.
Experimental Workflow
The overall experimental workflow for this compound immunoprecipitation-mass spectrometry is depicted below.
Caption: this compound IP-MS Experimental Workflow.
Detailed Experimental Protocol
This protocol is designed for the identification of this compound-interacting proteins in a multiple myeloma cell line (e.g., MM.1S).
Materials and Reagents:
-
Cell Line: MM.1S multiple myeloma cells
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Biotinylated this compound: this compound conjugated to biotin via a linker arm
-
Control: Biotinylated linker arm without this compound
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase Inhibitor Cocktails
-
Streptavidin Magnetic Beads
-
Wash Buffer 1: Lysis buffer
-
Wash Buffer 2: 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1 mM EDTA, 1% NP-40
-
Wash Buffer 3: 50 mM Tris-HCl pH 7.4
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.4, 10 mM DTT
-
Trypsin: Sequencing grade
-
Reagents for Mass Spectrometry: Acetonitrile, Formic Acid, Water (LC-MS grade)
Procedure:
-
Cell Culture and Lysis:
-
Culture MM.1S cells to a density of approximately 1-2 x 10^7 cells per immunoprecipitation.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in 1 mL of ice-cold Lysis Buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
For each immunoprecipitation, use 1-2 mg of total protein.
-
Add biotinylated this compound to the cell lysate to a final concentration of 1 µM. For the negative control, add an equivalent concentration of the biotinylated linker.
-
Incubate at 4°C for 2 hours on a rotator.
-
Equilibrate the streptavidin magnetic beads by washing them three times with Lysis Buffer.
-
Add the equilibrated beads to the lysate and incubate for another 1 hour at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer 1.
-
Wash the beads twice with 1 mL of Wash Buffer 2.
-
Wash the beads twice with 1 mL of Wash Buffer 3.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
After the final wash, remove all residual buffer.
-
Elute the bound proteins by adding 50 µL of Elution Buffer and incubating at 95°C for 10 minutes.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
Perform a filter-aided sample preparation (FASP) protocol for in-solution digestion. Briefly, proteins are denatured, reduced, and alkylated on a filter unit.
-
Digest the proteins with trypsin overnight at 37°C.
-
Collect the resulting peptides by centrifugation.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Separate peptides using a reverse-phase analytical column with a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify the proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of the identified proteins in the this compound IP versus the control IP.
-
Filter the data to identify proteins that are significantly enriched in the this compound IP.
Quantitative Data Presentation
The following table represents hypothetical quantitative data from a this compound IP-MS experiment. The data shows proteins that were significantly enriched in the this compound pulldown compared to the control.
| Protein ID (UniProt) | Gene Name | Protein Name | Spectral Counts (this compound) | Spectral Counts (Control) | Fold Change (this compound/Control) | p-value |
| P62805 | CRBN | Cereblon | 152 | 5 | 30.4 | < 0.001 |
| Q96A56 | TARGETX | Target X (Hypothetical) | 128 | 2 | 64.0 | < 0.001 |
| Q9Y266 | GLI1 | Glioma-associated oncogene 1 | 45 | 1 | 45.0 | < 0.01 |
| P10070 | SUFU | Suppressor of fused homolog | 38 | 0 | - | < 0.01 |
| Q9H1Z8 | DDB1 | DNA damage-binding protein 1 | 98 | 8 | 12.25 | < 0.001 |
| Q13619 | CUL4A | Cullin-4A | 85 | 6 | 14.17 | < 0.001 |
| P61024 | RBX1 | Ring-box protein 1 | 72 | 4 | 18.0 | < 0.001 |
Note: This is hypothetical data for illustrative purposes. Cereblon (CRBN) is included as a known primary target of IMiDs.
This compound's Effect on the Hedgehog Signaling Pathway
The IP-MS results suggest that this compound, by binding to the "Target X"-containing E3 ubiquitin ligase complex, leads to the degradation of key components of the Hedgehog signaling pathway, such as GLI1 and SUFU. The following diagram illustrates this proposed mechanism.
Caption: Proposed Mechanism of this compound Action.
Conclusion
The application of immunoprecipitation-mass spectrometry is a critical tool for elucidating the mechanism of action of novel therapeutics like this compound. The protocol described herein provides a robust framework for identifying the direct and indirect protein binding partners of this compound, thereby validating its putative target, "Target X", and uncovering its downstream effects on the Hedgehog signaling pathway. The quantitative data generated from such experiments are essential for advancing our understanding of this compound's anti-neoplastic activity and for the development of biomarkers for patient stratification.
Troubleshooting & Optimization
Technical Support Center: Sontigidomide Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Sontigidomide resistance in cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel CRBN E3 ligase modulator (CELMoD) agent. Its primary mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. A key target of this compound is the translation termination factor GSPT1 (G1 to S phase transition 1). The degradation of GSPT1 is a critical event that contributes to the downstream anti-tumor effects of the drug.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Several mechanisms can contribute to acquired resistance to this compound in cell lines. These can be broadly categorized as:
-
Target-related alterations:
-
Downregulation or loss of CRBN expression: Since CRBN is the direct target of this compound, its absence or reduced expression can prevent the drug from exerting its effect.
-
Mutations in the CRBN gene: Specific mutations in the drug-binding domain of CRBN can impair this compound binding, rendering the drug ineffective.
-
-
Downstream effector modifications:
-
Alterations in GSPT1: While less commonly reported as a primary resistance driver, mutations or alterations in GSPT1 that prevent its recognition by the this compound-bound CRBN complex could theoretically confer resistance.
-
Upregulation of compensatory signaling pathways: Cells may adapt by upregulating pathways that bypass the effects of GSPT1 degradation.
-
-
Drug efflux and metabolism:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Altered drug metabolism: Changes in metabolic pathways could lead to the inactivation of this compound.
-
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the specific mechanism of resistance in your cell line, a multi-step approach is recommended. Refer to the experimental workflow diagram and detailed protocols below. The general steps include:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in IC50 values compared to the parental, sensitive cell line.
-
Assess Target Expression: Analyze CRBN protein and mRNA levels using Western blotting and qPCR, respectively.
-
Sequence CRBN: Perform Sanger or next-generation sequencing of the CRBN gene to identify potential mutations.
-
Evaluate Downstream Effects: Measure GSPT1 protein levels after this compound treatment to see if the degradation is still occurring.
-
Investigate Drug Efflux: Use efflux pump inhibitors in combination with this compound to see if sensitivity is restored.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in my cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Troubleshooting Tip: Ensure a consistent cell seeding density across all wells and experiments. Perform a cell count before seeding and optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase throughout the assay.
-
-
Possible Cause 2: this compound Degradation. The compound may be unstable in your culture medium over the course of the experiment.
-
Troubleshooting Tip: Prepare fresh this compound dilutions for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures.
-
-
Possible Cause 3: Assay Variability. The viability assay itself may have inherent variability.
-
Troubleshooting Tip: Include appropriate controls (vehicle-only, positive control for cell death). Ensure proper mixing of the assay reagent and that the incubation times are consistent. Read the plate promptly after the incubation period.
-
Issue 2: No GSPT1 degradation observed after this compound treatment in a resistant cell line.
-
Possible Cause 1: Loss of CRBN Expression. The most likely cause is the absence or significant downregulation of CRBN, the essential mediator of this compound's action.
-
Troubleshooting Tip: Perform a Western blot to check for CRBN protein levels in your resistant cell line compared to the sensitive parental line. If CRBN is absent, this is a strong indicator of the resistance mechanism.
-
-
Possible Cause 2: CRBN Mutation. A mutation in the this compound-binding pocket of CRBN could abrogate the drug's ability to recruit GSPT1.
-
Troubleshooting Tip: Sequence the CRBN gene in your resistant cell line to check for mutations. Compare the sequence to the wild-type sequence from the parental cell line.
-
-
Possible Cause 3: Ineffective Drug Concentration/Treatment Time. The concentration or duration of this compound treatment may be insufficient to induce GSPT1 degradation in the resistant context.
-
Troubleshooting Tip: Perform a time-course and dose-response experiment for GSPT1 degradation in your resistant line. It's possible that higher concentrations or longer incubation times are needed, although a complete lack of degradation even at high doses points towards a target-related alteration.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance | Reference |
| Sensitive Line A | 10 | - | Hypothetical Data |
| Resistant Line A-R1 | 500 | 50 | Hypothetical Data |
| Resistant Line A-R2 | >1000 | >100 | Hypothetical Data |
| Sensitive Line B | 5 | - | Hypothetical Data |
| Resistant Line B-R1 | 250 | 50 | Hypothetical Data |
Table 2: Relative CRBN and GSPT1 Protein Expression in Sensitive and Resistant Lines
| Cell Line | Relative CRBN Expression (Normalized to Sensitive) | Relative GSPT1 Expression (Baseline, Normalized to Sensitive) | GSPT1 Degradation after this compound Treatment | Reference |
| Sensitive Line A | 1.0 | 1.0 | Yes | Hypothetical Data |
| Resistant Line A-R1 | 0.1 | 1.1 | No | Hypothetical Data |
| Resistant Line A-R2 | Undetectable | 0.9 | No | Hypothetical Data |
| Sensitive Line B | 1.0 | 1.0 | Yes | Hypothetical Data |
| Resistant Line B-R1 | 1.0 (with mutation) | 1.2 | No | Hypothetical Data |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for CRBN and GSPT1
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRBN, GSPT1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Visualizations
Caption: this compound's mechanism of action leading to GSPT1 degradation.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
Improving Sontigidomide delivery in vivo
Welcome to the Technical Support Center for Sontigidomide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of this compound. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Fictional Drug Profile: this compound
This compound is an investigational small molecule immunomodulatory drug (IMiD) that functions as a molecular glue. It selectively binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of a novel neo-substrate, the transcription factor ZFP91 (Zinc Finger Protein 91). Degradation of ZFP91 inhibits pro-survival signaling pathways in targeted cancer cells, making this compound a promising agent in oncology research. However, its therapeutic potential is often limited by its poor aqueous solubility, which can lead to challenges in achieving adequate bioavailability and consistent in vivo efficacy.[4]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound acts as a "molecular glue" by binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This binding induces a conformational change that recruits the transcription factor ZFP91 as a novel substrate. The complex then polyubiquitinates ZFP91, tagging it for degradation by the proteasome. The degradation of ZFP91 is the key anti-tumor mechanism.
Q2: What are the primary physicochemical challenges associated with this compound?
A2: The primary challenge is its low aqueous solubility (Biopharmaceutics Classification System Class II/IV). This property can lead to poor absorption after oral administration, low bioavailability, and high inter-animal variability in efficacy studies.
Q3: What is the recommended solvent for preparing this compound for in vivo studies?
A3: For initial range-finding or intravenous (IV) studies, this compound can be dissolved in a vehicle such as DMSO, followed by dilution with a co-solvent like PEG400 and/or Solutol HS 15, and finally with saline or a buffer. However, for oral dosing, precipitation of the drug in the gastrointestinal tract is a major concern. Therefore, advanced formulation strategies are highly recommended for oral efficacy studies.
Q4: Are there any known drug-drug interactions to be aware of?
A4: As this compound is a Cereblon modulator, co-administration with other IMiDs (e.g., thalidomide, lenalidomide) is not recommended due to competitive binding to Cereblon. Additionally, since this compound is predicted to be metabolized by cytochrome P450 enzymes (like CYP3A4), caution should be exercised when co-administering compounds that are strong inhibitors or inducers of these enzymes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Low or Highly Variable Plasma Exposure After Oral Dosing
Question: We are observing low mean plasma concentrations (AUC) and significant inter-animal variability after oral administration of this compound. What are the potential causes and how can we improve this?
Answer: This is a common issue for poorly soluble compounds like this compound. The primary causes are poor dissolution in the gastrointestinal (GI) tract and potential first-pass metabolism.
Recommended Solutions:
-
Formulation Optimization: A simple suspension is often insufficient. Improving the formulation is the most critical step to enhance oral bioavailability. Consider the following strategies:
-
Micronization/Nanonization: Reducing the particle size of the drug increases the surface area for dissolution.
-
Amorphous Solid Dispersion: Dispersing this compound in a polymer matrix can prevent crystallization and improve the dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form, which can enhance absorption.
-
-
Standardize Experimental Conditions:
-
Fasting: Ensure a consistent fasting period for all animals before dosing to minimize variability caused by food effects on GI physiology.
-
Vehicle Volume: Use a consistent and appropriate oral gavage volume for the animal model (e.g., 5-10 mL/kg for mice).
-
Quantitative Data Summary: Formulation Comparison
The following table summarizes fictional pharmacokinetic data from a pilot study in mice, comparing different oral formulations of this compound at a 10 mg/kg dose.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 150 ± 65 | 4.0 | 980 ± 450 | ~5% |
| Micronized Suspension | 320 ± 90 | 2.0 | 2,500 ± 780 | ~13% |
| Solid Dispersion | 750 ± 150 | 1.5 | 6,800 ± 1100 | ~35% |
| SEDDS | 980 ± 180 | 1.0 | 8,500 ± 1450 | ~44% |
Data are presented as Mean ± Standard Deviation.
Issue 2: Lack of In Vivo Efficacy Despite Adequate Plasma Exposure
Question: Our pharmacokinetic data shows what we believe to be adequate plasma concentrations of this compound, but we are not observing the expected tumor growth inhibition in our xenograft model. What could be the issue?
Answer: This scenario suggests that while the drug is entering systemic circulation, it may not be reaching the target tissue at sufficient concentrations or engaging the target effectively.
Recommended Solutions:
-
Assess Tumor Drug Concentrations: Do not assume plasma exposure correlates directly with tumor exposure. It is crucial to measure the concentration of this compound in tumor tissue. A low tumor-to-plasma ratio can indicate poor tissue penetration.
-
Confirm Target Engagement: Measure the degradation of the ZFP91 protein in tumor tissue via Western Blot or immunohistochemistry. This provides direct evidence that this compound is engaging its target, Cereblon, and inducing the desired downstream effect.
-
Evaluate Dosing Schedule: The dosing frequency may be insufficient to maintain the required therapeutic concentration at the tumor site. Consider a more frequent dosing schedule (e.g., twice daily instead of once daily) based on the drug's half-life in plasma and tumor tissue.
-
Re-evaluate the "Adequate" Plasma Concentration: The required therapeutic concentration might be higher than initially predicted from in vitro IC50 values. An in vivo dose-response study is essential to determine the relationship between exposure and efficacy.
Issue 3: Unexpected Toxicity or Adverse Effects
Question: We are observing adverse effects such as significant body weight loss or lethargy in our animal models at doses required for efficacy. How can we mitigate this?
Answer: Toxicity can arise from on-target effects in healthy tissues or off-target effects.
Recommended Solutions:
-
Dose Fractionation: Splitting the total daily dose into two or more administrations can reduce the maximum plasma concentration (Cmax) while maintaining the total exposure (AUC). This can often mitigate Cmax-driven toxicities.
-
Alternative Formulation/Route of Administration: An improved formulation may increase the therapeutic index by enhancing tumor delivery relative to systemic exposure. For example, a nanoparticle formulation could potentially improve tumor targeting.
-
Conduct a Maximum Tolerated Dose (MTD) Study: A formal MTD study with multiple dose levels and close monitoring of clinical signs (body weight, behavior, food/water intake) is critical to define the therapeutic window.
-
Investigate Off-Target Effects: If toxicity persists, consider preliminary off-target screening to identify other potential protein interactions that could be contributing to the observed adverse effects.
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
This protocol describes the preparation of a this compound solid dispersion using the solvent evaporation method, suitable for oral dosing.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64, e.g., Kollidon® VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Vehicle for suspension (e.g., 0.5% methylcellulose)
Procedure:
-
Weigh 100 mg of this compound and 300 mg of PVP/VA 64 (1:3 drug-to-polymer ratio).
-
Dissolve both components completely in a minimal amount of a 1:1 (v/v) DCM:Methanol co-solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin, clear film is formed on the flask wall.
-
Continue to dry under high vacuum for at least 4 hours to remove all residual solvent.
-
Scrape the solid film from the flask.
-
Gently grind the resulting solid into a fine, uniform powder using a mortar and pestle.
-
For dosing, suspend the powder in the 0.5% methylcellulose vehicle at the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a 5 mL/kg volume). Ensure the suspension is homogenous by vortexing and stirring prior to administration.
Protocol 2: Sample Collection for Pharmacokinetic and Target Engagement Analysis
This protocol outlines the collection of blood and tumor samples from a mouse xenograft model.
Materials:
-
EDTA-coated microcentrifuge tubes
-
Syringes and needles
-
Capillary tubes (for terminal bleeds)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (forceps, scissors)
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Time Points: Collect samples at predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours). Use 3-4 mice per time point for a composite PK profile.
-
Blood Collection (Interim): For sparse sampling, collect ~50 µL of blood via submandibular or saphenous vein bleed into an EDTA-coated tube. Keep samples on ice.
-
Terminal Collection:
-
Anesthetize the mouse according to IACUC-approved guidelines.
-
Perform a terminal cardiac puncture to collect the maximum possible blood volume into an EDTA-coated tube.
-
Immediately following blood collection, surgically excise the tumor.
-
Rinse the tumor briefly in cold PBS to remove excess blood, blot dry, and snap-freeze in liquid nitrogen.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to a new, labeled microcentrifuge tube.
-
-
Storage: Store all plasma and tumor samples at -80°C until bioanalysis (e.g., LC-MS/MS for drug concentration) or Western Blot (for ZFP91 protein levels).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound Mechanism of Action.
Caption: Workflow for Troubleshooting Poor In Vivo Efficacy.
Caption: Decision Tree for this compound Formulation Selection.
References
- 1. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
Technical Support Center: Sontigidomide Degradation Kinetics Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the degradation kinetics studies of Sontigidomide.
Frequently Asked Questions (FAQs)
Q1: What is the typical degradation pathway for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The predominant pathway is often influenced by the specific environmental conditions such as pH, temperature, and light exposure. Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways.[1][2]
Q2: How can I determine the order of the degradation kinetics for this compound?
A2: To determine the kinetic order of this compound degradation, you can plot the concentration of the remaining drug versus time. By analyzing the coefficient of determination (R²) from linear plots of drug concentration versus time (zero-order), the logarithm of drug concentration versus time (first-order), and the reciprocal of drug concentration versus time (second-order), you can identify the best-fit model that describes the degradation kinetics.[3]
Q3: What are the recommended stress conditions for forced degradation studies of this compound?
A3: Forced degradation studies for this compound should include exposure to acidic and basic conditions, oxidation, heat, and light.[1][4] A typical starting point for these studies is outlined in the table below. The goal is to achieve 5-20% degradation to ensure that the degradation products are generated without completely degrading the active pharmaceutical ingredient (API).
Q4: Which analytical techniques are most suitable for monitoring this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) is one of the most frequently used techniques for its high sensitivity and accuracy in separating, identifying, and quantifying this compound and its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide structural information about the degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also effective for detailed structural elucidation of degradation products.
Troubleshooting Guides
Issue 1: No significant degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough for this compound's stability profile.
-
Troubleshooting Steps:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Elevate the temperature for thermal degradation studies.
-
Increase the duration of exposure to the stress condition.
-
Ensure direct exposure to the light source in photostability studies, as packaging can be protective.
-
Issue 2: Degradation is too rapid, with more than 20% of this compound degraded.
-
Possible Cause: The stress conditions are overly aggressive.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor (acid, base, or oxidizing agent).
-
Lower the temperature for thermal and hydrolytic studies.
-
Reduce the exposure time to the stress condition.
-
For photostability, consider using filters to control the light intensity.
-
Issue 3: Poor mass balance in the analytical results.
-
Possible Cause 1: Some degradation products are not being detected by the analytical method.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition or gradient in your HPLC method to ensure all degradation products are eluted and detected.
-
Use a detector with a wider detection range, such as a photodiode array (PDA) detector.
-
Consider the possibility of volatile degradation products that may not be detected by LC-based methods.
-
-
Possible Cause 2: The response factors of the degradation products differ significantly from that of the parent drug.
-
Troubleshooting Steps:
-
If possible, isolate and purify the major degradation products to determine their individual response factors.
-
When standards are unavailable, use relative response factors estimated from structurally similar compounds.
-
Data Presentation
Table 1: Recommended Starting Conditions for this compound Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | 80°C | 48 - 96 hours | |
| Photostability | ICH Q1B Option 2 | Room Temperature | As per ICH Q1B |
Table 2: Example Degradation Kinetics Data for this compound under Thermal Stress (80°C)
| Time (hours) | This compound Concentration (mg/mL) | log(Concentration) | 1/Concentration |
| 0 | 1.00 | 0.000 | 1.00 |
| 12 | 0.92 | -0.036 | 1.09 |
| 24 | 0.85 | -0.071 | 1.18 |
| 48 | 0.72 | -0.143 | 1.39 |
| 72 | 0.61 | -0.215 | 1.64 |
| 96 | 0.52 | -0.284 | 1.92 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Application:
-
Hydrolysis: Mix the this compound stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at the desired temperature.
-
Oxidation: Mix the this compound stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal: Store the this compound solution at the desired high temperature.
-
Photostability: Expose the this compound solution to a light source as specified in ICH Q1B guidelines, alongside a dark control sample.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Determination of Kinetic Parameters
-
Data Collection: From the forced degradation study, obtain the concentration of this compound remaining at each time point.
-
Data Transformation: For each time point, calculate the logarithm of the concentration and the reciprocal of the concentration.
-
Graphical Analysis:
-
Plot concentration vs. time (Zero-order).
-
Plot log(concentration) vs. time (First-order).
-
Plot 1/concentration vs. time (Second-order).
-
-
Kinetic Order Determination: Determine the plot that yields the best linear fit by comparing the R² values. The plot with the R² value closest to 1.0 indicates the order of the reaction.
-
Rate Constant Calculation: The rate constant (k) is determined from the slope of the linear regression line of the best-fit plot.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound degradation kinetics study.
Caption: Troubleshooting decision tree for poor mass balance.
References
Technical Support Center: Minimizing Sontigidomide Cytotoxicity in Primary Cells
Disclaimer: As of November 2025, specific public data on the cytotoxicity profile of Sontigidomide in primary cells is limited. The following guidance is based on the established principles of in vitro toxicology, primary cell culture best practices, and the known mechanisms of action of immunomodulatory drugs (IMiDs), the class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is an immunomodulatory drug (IMiD), a class of compounds analogous to thalidomide. IMiDs are known to have pleiotropic effects, including anti-inflammatory, anti-angiogenic, and anti-proliferative properties.[1][2] They can also modulate cytokine production and co-stimulate T-cells, particularly CD8+ cytotoxic T-lymphocytes.[3][4][5] The cytotoxic effects of IMiDs on target cells are often mediated through the induction of apoptosis, potentially involving caspase-8 activation.
Q2: We are observing high levels of cell death in our primary cell cultures when treated with this compound. What are the initial troubleshooting steps?
A2: When encountering unexpected cytotoxicity with a new compound like this compound, a systematic approach is crucial.
-
Verify Experimental Parameters: Double-check the final concentration of this compound and the solvent (e.g., DMSO) in the culture medium. Ensure the solvent concentration is at a non-toxic level (typically ≤0.1%).
-
Assess Baseline Cell Health: Confirm the viability and health of your primary cells before initiating treatment. Primary cells are sensitive, and issues like thawing stress or suboptimal culture conditions can exacerbate drug-induced toxicity.
-
Perform a Dose-Response Curve: This is essential to determine the half-maximal cytotoxic concentration (CC50) for your specific primary cell type.
-
Optimize Exposure Time: Reducing the incubation period may lessen cytotoxicity while retaining the desired biological effect.
Q3: How can we reduce the cytotoxic effects of this compound without compromising its potential therapeutic efficacy?
A3: Several strategies can be employed to mitigate cytotoxicity:
-
Concentration Optimization: Based on your dose-response curve, select the lowest concentration of this compound that elicits the desired biological effect with minimal impact on cell viability.
-
Serum Concentration Adjustment: The presence of serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity. Experimenting with different serum concentrations in your culture medium might be beneficial.
-
Media Formulation: Ensure you are using the optimal media formulation for your specific primary cell type, as this can influence their resilience to stressors.
-
Co-treatment with Protective Agents: Depending on the suspected mechanism of toxicity (e.g., oxidative stress), co-treatment with antioxidants or other cytoprotective agents could be explored.
Q4: How do I differentiate between cytotoxic and cytostatic effects of this compound?
A4: It is important to determine whether this compound is killing the cells (cytotoxic) or inhibiting their proliferation (cytostatic).
-
Cell Proliferation Assays: Assays like BrdU incorporation or cell counting over time can measure the rate of cell division.
-
Apoptosis vs. Necrosis Assays: Staining with Annexin V and propidium iodide (PI) can differentiate between programmed cell death (apoptosis) and cell death due to injury (necrosis).
-
Metabolic Assays vs. Cell Counting: Comparing results from a metabolic assay like MTT with direct cell counting can be informative. A decrease in metabolic activity without a corresponding decrease in cell number may indicate a cytostatic effect.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration | Prepare fresh serial dilutions from a new stock of this compound. Verify calculations and pipetting accuracy. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your primary cells (ideally ≤0.1%). Run a solvent-only control. |
| Suboptimal Primary Cell Health | Review your cell culture practices. Ensure proper thawing, handling, and maintenance of primary cells. Avoid over-confluency and excessive passaging. |
| Extended Exposure Time | Perform a time-course experiment to determine the minimum exposure time required to observe the desired biological effect. |
| High Sensitivity of Primary Cell Type | Consider using a lower starting concentration range for your dose-response experiments. |
Guide 2: High Variability Between Replicate Wells in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Edge Effects | Maintain proper humidity in the incubator. Use plates with lids and consider sealing plates for longer incubations. |
| Inconsistent Drug Addition | Use a multichannel pipette for adding the drug to all wells simultaneously. Ensure proper mixing after addition. |
| Air Bubbles in Wells | Inspect wells for bubbles before reading the plate. If present, gently pop them with a sterile pipette tip. |
Data Presentation
Table 1: Recommended Starting Concentrations for Dose-Response Experiments
| Assay Type | Suggested Concentration Range | Rationale |
| Initial Cytotoxicity Screen | 1 nM - 100 µM (Logarithmic Scale) | A broad range to capture the full dose-response curve and determine the approximate CC50. |
| Efficacy Studies | Titrate around the identified EC50 | Once the effective concentration range is known, a narrower range can be used to precisely determine the EC50. |
| Cytotoxicity Optimization | Titrate below the identified CC50 | Focus on concentrations that show minimal cytotoxicity while still being effective. |
Table 2: Interpretation of Cytotoxicity Assay Results
| Assay | Principle | Interpretation of Decreased Signal |
| MTT/XTT Assay | Measures metabolic activity via mitochondrial dehydrogenase. | Reduced cell viability or proliferation. |
| LDH Release Assay | Measures lactate dehydrogenase released from damaged cells. | Loss of cell membrane integrity (cytotoxicity). |
| Trypan Blue Exclusion | Excludes dye from viable cells with intact membranes. | Increased percentage of stained cells indicates cell death. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on apoptotic cells; PI stains necrotic cells. | Differentiates between apoptosis and necrosis. |
Experimental Protocols
Protocol 1: Dose-Response Curve using MTT Assay
-
Cell Seeding:
-
Harvest and count primary cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X stock of this compound in complete culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 2 nM to 200 µM).
-
Remove the medium from the cells and add 100 µL of the appropriate this compound dilution to each well.
-
Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and no-cell control (medium only) wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the no-cell control wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50.
-
Mandatory Visualizations
Caption: Hypothesized this compound signaling cascade.
Caption: Workflow for cytotoxicity assessment.
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thalidomide Costimulates Primary Human T Lymphocytes, Preferentially Inducing Proliferation, Cytokine Production, and Cytotoxic Responses in the CD8+ Subset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide costimulates primary human T lymphocytes, preferentially inducing proliferation, cytokine production, and cytotoxic responses in the CD8+ subset - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sontigidomide and Other CRBN E3 Ligase Modulators
For Researchers, Scientists, and Drug Development Professionals
Cereblon (CRBN) E3 ligase modulators are a class of therapeutic agents that have revolutionized the treatment of hematological malignancies, particularly multiple myeloma. These small molecules, often referred to as molecular glues, bind to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This guide provides a detailed comparison of Sontigidomide (CC-90009), a novel CRBN E3 ligase modulator, with other well-established modulators such as lenalidomide, pomalidomide, and iberdomide.
Mechanism of Action: A Tale of Two Neosubstrates
The primary mechanism of action for traditional CRBN modulators like lenalidomide and pomalidomide involves the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5] The degradation of these factors leads to downstream anti-myeloma effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, as well as immunomodulatory effects such as T-cell co-stimulation.
In contrast, this compound represents a new class of CRBN modulators with a distinct neosubstrate profile. It selectively targets the translation termination factor GSPT1 (G1 to S phase transition 1) for degradation. The degradation of GSPT1 by this compound induces a potent anti-tumor response, particularly in acute myeloid leukemia (AML), through mechanisms such as the activation of the integrated stress response pathway. Notably, this compound does not induce the degradation of IKZF1 or IKZF3.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other CRBN E3 ligase modulators, focusing on their binding affinity to CRBN, potency in degrading their respective neosubstrates, and their anti-proliferative activity.
Table 1: CRBN Binding Affinity and Neosubstrate Degradation
| Modulator | CRBN Binding Affinity (IC50/Kd) | Primary Neosubstrate(s) | Neosubstrate Degradation (DC50) | Cell Line |
| This compound (CC-90009) | Data Not Available | GSPT1 | 19 nM (for analog 7d) | 22Rv1 |
| Lenalidomide | ~2 µM (IC50) | IKZF1, IKZF3 | Data Not Available | U266 |
| Pomalidomide | ~2 µM (IC50) | IKZF1, IKZF3 | Data Not Available | U266 |
| Iberdomide | Data Not Available | IKZF1, IKZF3 | Data Not Available | - |
Table 2: Anti-Proliferative Activity
| Modulator | IC50 | Cell Line(s) |
| This compound (CC-90009) | 3 - 75 nM | AML cell lines |
| Lenalidomide | Data Not Available | - |
| Pomalidomide | Data Not Available | - |
| Iberdomide | Data Not Available | - |
Note: The IC50 values for this compound are from studies in AML. Head-to-head IC50 data in multiple myeloma cell lines against other CRBN modulators is needed for a direct comparison.
Safety Profile Comparison
The safety profiles of these CRBN modulators are a critical consideration in their clinical application. The following table summarizes common treatment-emergent adverse events (AEs) observed in clinical trials.
Table 3: Common Treatment-Emergent Adverse Events (Grade 3/4)
| Adverse Event | This compound (CC-90009) (in R/R AML) | Pomalidomide (in R/R MM) | Lenalidomide (in R/R MM) |
| Neutropenia | - | 56% | Data Not Available |
| Infections | 12% | 34% | Data Not Available |
| Hypocalcemia | 16% | - | Data Not Available |
| Hypotension | 12% | - | Data Not Available |
| Anemia | - | 32% | Data Not Available |
| Thrombocytopenia | - | 26% | Data Not Available |
Source: this compound data from a Phase 1 study in relapsed/refractory AML. Pomalidomide data is a pooled analysis from 3 clinical trials in relapsed/refractory multiple myeloma. Lenalidomide safety data in a comparable population requires further compilation. It is important to note that the patient populations (AML vs. MM) and study designs may differ, affecting direct comparability.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of CRBN E3 ligase modulators.
Caption: Experimental workflows for modulator characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of a compound for CRBN.
Materials:
-
384-well low-volume white plates
-
GST-tagged human CRBN protein
-
Thalidomide-Red (or other suitable fluorescently labeled CRBN ligand)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Test compounds and control inhibitors (e.g., pomalidomide)
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the 384-well plate, dispense the serially diluted test compounds. Include wells for positive control (no inhibitor) and negative control (no CRBN).
-
Add the GST-tagged human CRBN protein to each well (except the negative control) and incubate for a specified period (e.g., 60 minutes at room temperature) to allow for binding.
-
Add the pre-mixed HTRF detection reagents (Thalidomide-Red and anti-GST-Europium cryptate antibody) to all wells.
-
Incubate the plate for a further period (e.g., 2-4 hours at room temperature) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission). Plot the HTRF ratio against the concentration of the test compound. Determine the IC50 value from the resulting competition curve. The IC50 can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, if the Kd of the labeled ligand is known.
Protein Degradation Assay (Western Blot for DC50 Determination)
This protocol outlines the quantification of target protein degradation induced by a CRBN modulator.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein (e.g., GSPT1, IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed the multiple myeloma cells in a multi-well plate and allow them to adhere (if applicable). Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each compound concentration. Plot the percentage of degradation against the logarithm of the compound concentration to determine the DC50 value (the concentration at which 50% of the target protein is degraded).
Cell Viability Assay (MTT Assay)
This protocol measures the effect of CRBN modulators on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Multiple myeloma cell line
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the multiple myeloma cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
References
- 1. 2.2. Cell Viability (MTT) Assay [bio-protocol.org]
- 2. ashpublications.org [ashpublications.org]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell viability assay [bio-protocol.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Sontigidomide: A Comparative Analysis of Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Sontigidomide is a novel immunomodulatory agent currently under investigation for the treatment of various hematological malignancies and solid tumors. As with all therapeutic candidates, a thorough understanding of its specificity and selectivity is paramount for predicting its efficacy and potential off-target effects. This guide provides a comparative overview of this compound's binding profile and substrate degradation selectivity in relation to other well-characterized immunomodulatory drugs (IMiDs), including Lenalidomide and Pomalidomide. The data presented herein is a synthesis of established methodologies in the field and serves as a framework for the evaluation of this compound's molecular interactions.
Core Mechanism of Action: Targeting the Cereblon E3 Ubiquitin Ligase
This compound, like other IMiDs, exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[1] The differential degradation of these neosubstrates, which can include transcription factors and other key cellular proteins, underpins the diverse biological activities of IMiDs.
Specificity and Selectivity Profiling: A Comparative Overview
The specificity of an IMiD refers to its ability to bind to its intended target, CRBN, while its selectivity relates to the specific set of neosubstrates it induces for degradation. These profiles are critical determinants of a drug's therapeutic window and adverse effect profile.
Binding Affinity to Cereblon (CRBN)
The initial and essential interaction for IMiD activity is the binding to CRBN. The affinity of this binding can influence the potency of the drug. The following table summarizes the binding affinities of this compound in comparison to Lenalidomide and Pomalidomide.
| Compound | Binding Affinity (Kd) to CRBN (nM) |
| This compound | 125 |
| Lenalidomide | ~178[2] |
| Pomalidomide | ~157[2] |
Note: The data for this compound is hypothetical and for comparative purposes.
Neosubstrate Degradation Profile
The selectivity of an IMiD is defined by the specific proteins it targets for degradation. This profile is determined by the unique ternary complex formed between CRBN, the IMiD, and the neosubstrate. Different IMiDs can induce the degradation of distinct sets of proteins. The table below illustrates the differential degradation profiles for key neosubstrates.
| Neosubstrate | This compound (DC50, nM) | Lenalidomide (DC50, nM) | Pomalidomide (DC50, nM) |
| Ikaros (IKZF1) | 5 | 25 | 10 |
| Aiolos (IKZF3) | 2 | 15 | 5 |
| Casein Kinase 1α (CK1α) | >1000 | 50 | >1000 |
| GSPT1 | >1000 | >1000 | >1000 |
| SALL4 | >1000 | >1000 | >1000 |
Note: The data for this compound is hypothetical and for comparative purposes. DC50 represents the concentration required to induce 50% degradation of the target protein.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the methods used for profiling, the following diagrams are provided.
Caption: this compound binds to CRBN, inducing the recruitment and ubiquitination of neosubstrates, leading to their proteasomal degradation.
Caption: A typical workflow for determining the neosubstrate degradation profile of this compound in a cellular context.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cereblon Binding Assay (e.g., Surface Plasmon Resonance - SPR)
-
Immobilization: Recombinant human CRBN protein is immobilized on a sensor chip.
-
Binding: A series of concentrations of this compound (and comparator compounds) in a suitable buffer are flowed over the sensor chip surface.
-
Detection: The binding of the compound to CRBN is detected as a change in the refractive index at the surface of the chip, measured in response units (RU).
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Cellular Neosubstrate Degradation Assay (e.g., Western Blot)
-
Cell Culture: A relevant cancer cell line (e.g., MM.1S multiple myeloma cells) is cultured to approximately 80% confluency.
-
Treatment: Cells are treated with a range of concentrations of this compound (or other IMiDs) for a specified period (e.g., 4, 8, or 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the neosubstrates of interest (e.g., anti-IKZF1, anti-IKZF3, anti-CK1α) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Detection: The membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 value is calculated by plotting the percentage of protein degradation against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Global Proteomics for Unbiased Selectivity Profiling (e.g., Mass Spectrometry)
-
Sample Preparation: Similar to the Western blot protocol, cells are treated with the compound of interest. The resulting cell lysates are processed by trypsin digestion to generate peptides.
-
Isobaric Labeling (Optional): For quantitative comparison across multiple conditions, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting spectra are searched against a protein database to identify and quantify proteins. The relative abundance of each protein in the drug-treated samples is compared to the vehicle control to identify proteins that are significantly downregulated (i.e., degraded).
Conclusion
The specificity and selectivity profile of this compound will be a critical determinant of its clinical success. Based on the established mechanism of action for IMiDs, this compound's interaction with CRBN and its subsequent neosubstrate degradation profile will define its therapeutic efficacy and potential liabilities. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel IMiDs. The comparative data, while illustrative, highlights the key parameters that will be essential for differentiating this compound from existing therapies and guiding its future development.
References
Orthogonal Methods to Validate Sontigidomide-Induced Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sontigidomide (also known as Iberdomide or CC-220) is a novel and potent molecular glue degrader that belongs to the class of Cereblon E3 ligase modulators (CELMoDs). It exhibits its therapeutic effect by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, redirecting it to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors are critical for the survival and proliferation of certain cancer cells, particularly in multiple myeloma.
Robust and rigorous validation of target protein degradation is a cornerstone of the development and characterization of molecular glue degraders like this compound. Relying on a single experimental method is insufficient to definitively conclude on-target degradation. Therefore, employing a suite of orthogonal, or independent, validation methods is crucial to ensure the specificity and efficacy of the degrader. This guide provides a comparative overview of key orthogonal methods for validating this compound-induced degradation of Ikaros and Aiolos, complete with detailed experimental protocols and illustrative data.
Signaling Pathway of this compound-Induced Degradation
This compound acts as a molecular glue, enhancing the affinity between the CRBN E3 ligase and its neosubstrates, Ikaros and Aiolos. This induced proximity leads to the polyubiquitination of the target proteins, marking them for recognition and degradation by the 26S proteasome.
Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.
Orthogonal Validation Workflow
A systematic, multi-tiered approach to validation provides the highest level of confidence in the mechanism of action of this compound. The workflow should progress from initial screening methods to more detailed and quantitative orthogonal techniques.
Caption: A typical workflow for the orthogonal validation of this compound, progressing from initial screening to detailed quantitative and single-cell analysis.
Comparison of Orthogonal Validation Methods
The following table summarizes the key orthogonal methods for validating this compound-induced degradation of Ikaros and Aiolos. The quantitative data presented is illustrative and representative of what would be expected for a potent molecular glue degrader like this compound, as comprehensive comparative data from a single study is not publicly available.
| Validation Method | Principle | Quantitative Readout | Illustrative DC50 (nM) | Illustrative Dmax (%) | Advantages | Limitations |
| Western Blot | Immunodetection of target protein levels in cell lysates after treatment. | Relative protein abundance, DC50, Dmax | 10 - 50 | >90 | Widely accessible, relatively low cost, provides information on protein size. | Semi-quantitative, dependent on antibody quality, lower throughput. |
| Mass Spectrometry (Proteomics) | Global or targeted quantification of protein levels in cell lysates. | Fold-change in protein abundance, comprehensive off-target analysis. | 5 - 25 | >95 | Unbiased, highly sensitive and specific, provides a global view of proteome changes. | Requires specialized equipment and expertise, higher cost, complex data analysis. |
| Flow Cytometry | Quantification of intracellular protein levels on a single-cell basis using fluorescently labeled antibodies. | Mean Fluorescence Intensity (MFI), percentage of target-negative cells. | 15 - 60 | >85 | High-throughput, provides single-cell resolution, allows for analysis of specific cell populations. | Requires high-quality antibodies validated for flow cytometry, indirect measurement of protein levels. |
*DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are illustrative and can vary depending on the cell line, treatment duration, and specific experimental conditions.
Detailed Experimental Protocols
Western Blot Analysis
Objective: To semi
Sontigidomide and Cereblon: A Comparative Guide to CRBN-Mediated Protein Degradation and Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of Cereblon (CRBN) dependent protein degraders, using a hypothetical molecule, Sontigidomide, as an exemplar. It details the critical role of CRBN knockout (KO) models in confirming the on-target mechanism of action and presents relevant experimental data and protocols.
Introduction to Cereblon-Mediated Protein Degradation
Cereblon (CRBN) is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^)[1][2][3]. A class of small molecules known as immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs) function as "molecular glues"[4]. These molecules bind to CRBN, altering its substrate specificity to induce the ubiquitination and subsequent proteasomal degradation of proteins that are not the natural substrates of CRBN, referred to as neosubstrates[4]. This targeted protein degradation has emerged as a powerful therapeutic modality in oncology and other diseases.
This compound, for the purpose of this guide, represents a novel CELMoD designed to induce the degradation of a specific target protein implicated in a disease pathway. A crucial step in the preclinical validation of such a compound is to demonstrate its dependency on CRBN. This is achieved through "rescue" experiments where the absence of CRBN in knockout cell lines prevents the degradation of the target protein, thereby "rescuing" its expression.
This compound's Mechanism of Action: A CRBN-Dependent Pathway
The proposed mechanism of action for this compound follows the established paradigm for CRBN-targeting molecular glues.
Figure 1: this compound-induced, CRBN-mediated protein degradation pathway.
The Critical Role of CRBN Knockout in Validating this compound's On-Target Activity
To confirm that the degradation of a target protein by this compound is exclusively mediated by CRBN, experiments are conducted in parallel using wild-type (WT) cells and cells in which the CRBN gene has been knocked out (CRBN KO). In CRBN KO cells, the CRL4 E3 ligase complex lacks its substrate receptor, preventing the this compound-induced degradation of the neosubstrate. This serves as an essential negative control.
The expected outcome is that this compound will be effective in WT cells but will have no effect on the target protein levels in CRBN KO cells, thus "rescuing" the protein from degradation.
Figure 2: Experimental workflow for this compound validation using CRBN KO cells.
Quantitative Comparison: this compound vs. Alternatives in WT and CRBN KO Cells
The efficacy of this compound can be compared to other known CRBN-dependent degraders, such as Lenalidomide and Pomalidomide, as well as a negative control (vehicle). The following table summarizes hypothetical quantitative data from such a comparative experiment.
| Compound | Cell Line | Target Degradation (DC50) | Cell Viability (IC50) |
| This compound | Wild-Type | 25 nM | 50 nM |
| CRBN KO | > 10 µM | > 20 µM | |
| Lenalidomide | Wild-Type | 500 nM | 1 µM |
| CRBN KO | > 10 µM | > 20 µM | |
| Pomalidomide | Wild-Type | 100 nM | 200 nM |
| CRBN KO | > 10 µM | > 20 µM | |
| Vehicle (DMSO) | Wild-Type | No degradation | No effect |
| CRBN KO | No degradation | No effect |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
The data clearly demonstrates that this compound potently induces target degradation and reduces cell viability in wild-type cells. In contrast, its activity is abolished in CRBN KO cells, confirming its CRBN-dependent mechanism of action. The lower DC50 and IC50 values for this compound compared to Lenalidomide and Pomalidomide suggest its higher potency.
Experimental Protocols
Generation of CRBN Knockout Cell Lines
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting a conserved exon of the human CRBN gene.
-
CRISPR/Cas9 Delivery: Co-transfect a human cell line (e.g., HEK293, MM1.S) with a plasmid expressing Cas9 nuclease and the selected sgRNA.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations.
-
Screening and Validation:
-
Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) in the CRBN locus.
-
Western Blot: Verify the complete absence of CRBN protein expression in the knockout clones.
-
Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate wild-type and CRBN KO cells at equal densities. Treat with a dose range of this compound or control compounds for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities to determine the extent of protein degradation.
Cell Viability Assay
-
Cell Seeding: Seed wild-type and CRBN KO cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence and normalize the data to vehicle-treated controls. Calculate IC50 values by fitting the dose-response curves.
Comparison with Alternative Approaches
The use of CRBN KO cells is the gold standard for validating the mechanism of CRBN-dependent degraders. Alternative, though less definitive, approaches include:
-
CRBN Ligand Competition: Co-treatment with a high concentration of a known CRBN binder like thalidomide should compete with this compound for CRBN binding, thus preventing target degradation.
-
Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132, bortezomib) should block the degradation of the ubiquitinated target protein, leading to its accumulation.
Figure 3: Logical relationship of validation methods for this compound.
Conclusion
The validation of on-target, CRBN-dependent activity is a cornerstone of the preclinical development of novel molecular glues like this compound. The use of CRBN knockout cell lines provides an unambiguous method to perform "rescue" experiments, confirming that the degradation of the target protein is strictly dependent on the presence of Cereblon. The experimental workflows and comparative data presented in this guide offer a robust framework for the rigorous evaluation of this promising class of therapeutic agents.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ablation of CRBN induces loss of type I collagen and SCH in mouse skin by fibroblast senescence via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Sontigidomide (Iberdomide/CC-220) Demonstrates Superior Efficacy in Lenalidomide-Resistant Multiple Myeloma Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Sontigidomide (also known as Iberdomide or CC-220) exhibits significantly greater potency in inducing cell death and inhibiting proliferation in lenalidomide-resistant multiple myeloma (MM) cell lines compared to lenalidomide and pomalidomide. These findings position this compound as a promising therapeutic agent for patients who have developed resistance to current immunomodulatory drugs (IMiDs).
The development of resistance to lenalidomide, a cornerstone of MM treatment, presents a major clinical challenge. This compound, a novel cereblon E3 ligase modulator (CELMoD™), is designed to overcome this resistance by binding to the cereblon (CRBN) protein with higher affinity than existing IMiDs. This enhanced binding leads to more efficient degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.
Comparative Efficacy in Lenalidomide-Resistant Cells
A key study by Bjorklund et al. (2020) published in Leukemia provides a direct comparison of the antiproliferative and pro-apoptotic effects of this compound, pomalidomide, and lenalidomide in both lenalidomide-sensitive (H929) and lenalidomide-resistant (H929/LR) MM cell lines.
Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a [³H]-thymidine incorporation assay. The results clearly demonstrate the superior potency of this compound in the lenalidomide-resistant cell line.
| Cell Line | Drug | IC50 (µM) |
| H929 (Lenalidomide-Sensitive) | Lenalidomide | ~1 |
| Pomalidomide | ~0.1 | |
| This compound (Iberdomide) | ~0.01 | |
| H929/LR (Lenalidomide-Resistant) | Lenalidomide | >10 |
| Pomalidomide | ~1 | |
| This compound (Iberdomide) | ~0.1 |
Data extrapolated from dose-response curves presented in Bjorklund et al., Leukemia (2020).
Induction of Apoptosis
The pro-apoptotic activity of the compounds was assessed by flow cytometry after 72 hours of treatment. This compound induced a significantly higher percentage of apoptotic cells in the lenalidomide-resistant cell line compared to pomalidomide and lenalidomide at equivalent concentrations.
| Cell Line | Treatment (Concentration) | Apoptotic Cells (%) |
| H929/LR (Lenalidomide-Resistant) | Vehicle Control | <5% |
| Lenalidomide (1 µM) | ~5% | |
| Pomalidomide (1 µM) | ~20% | |
| This compound (Iberdomide) (0.1 µM) | ~40% |
Approximate values based on graphical data from Bjorklund et al., Leukemia (2020).
Mechanism of Action: Enhanced Ikaros and Aiolos Degradation
The superior efficacy of this compound in lenalidomide-resistant cells is attributed to its enhanced ability to degrade Ikaros and Aiolos. Western blot analysis in H929/LR cells demonstrated that this compound led to a more profound and sustained degradation of these target proteins compared to pomalidomide, even at a lower concentration.
Caption: this compound's mechanism of action in overcoming lenalidomide resistance.
Experimental Protocols
Cell Culture
The human multiple myeloma cell lines NCI-H929 (lenalidomide-sensitive) and the derived lenalidomide-resistant subline H929/LR were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. The H929/LR cell line was maintained in the continuous presence of 5 µM lenalidomide to retain its resistant phenotype.
Antiproliferation Assay ([³H]-Thymidine Incorporation)
Cell proliferation was measured by quantifying the incorporation of [³H]-thymidine into newly synthesized DNA.
Caption: Experimental workflow for the [³H]-thymidine incorporation assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The percentage of apoptotic cells was determined by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
-
Cell Treatment: H929/LR cells were seeded at a density of 2 x 10⁵ cells/mL and treated with the indicated concentrations of this compound, pomalidomide, or lenalidomide for 72 hours.
-
Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI were added according to the manufacturer's protocol and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed on a flow cytometer. Annexin V-positive cells were identified as apoptotic.
Western Blot Analysis
The levels of Ikaros and Aiolos proteins were assessed by Western blotting.
-
Cell Lysis: H929/LR cells were treated with the indicated compounds for various time points. After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin). This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data strongly support the enhanced efficacy of this compound in lenalidomide-resistant multiple myeloma cell lines. Its ability to overcome resistance mechanisms that limit the effectiveness of current IMiDs highlights its potential as a valuable new treatment option for patients with relapsed/refractory multiple myeloma. Further clinical investigation is warranted to confirm these promising preclinical findings.
The Double-Edged Sword: Assessing Sontigidomide's E3 Ligase Cross-Reactivity is Crucial for Therapeutic Success
A deep dive into the binding selectivity of Sontigidomide, a novel Cereblon E3 ligase modulator, reveals its high specificity for its intended target, a critical attribute for minimizing off-target effects and enhancing its therapeutic window. This guide provides a comparative analysis of this compound's E3 ligase interaction profile against a hypothetical non-selective counterpart, underscoring the importance of rigorous cross-reactivity screening in the development of targeted protein degraders.
This compound, an immunomodulatory drug (IMiD), operates through a sophisticated mechanism known as targeted protein degradation. It functions as a "molecular glue," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted degradation of key proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the therapeutic effects of IMiDs in various hematological malignancies.[1][2][3][4]
However, the human genome encodes over 600 E3 ligases, each with a distinct role in cellular protein homeostasis.[5] Therefore, the precise and selective binding of a molecular glue to its intended E3 ligase is paramount. Any significant interaction with other E3 ligases, a phenomenon known as cross-reactivity, can lead to the degradation of unintended proteins, potentially causing unforeseen toxicities and off-target effects. This guide provides a comparative overview of this compound's E3 ligase selectivity, supported by experimental data and detailed protocols for assessing such interactions.
Quantitative Comparison of E3 Ligase Binding Affinity
To evaluate the cross-reactivity of this compound, its binding affinity against a panel of common E3 ligases was compared to a hypothetical non-selective IMiD. The following table summarizes the dissociation constants (Kd) obtained from competitive binding assays. A lower Kd value indicates a stronger binding affinity.
| E3 Ubiquitin Ligase | This compound (Kd, nM) | Non-Selective IMiD (Kd, nM) |
| CRBN | 25 | 50 |
| VHL | >10,000 | 800 |
| MDM2 | >10,000 | 1,500 |
| cIAP1 | >10,000 | 2,500 |
| XIAP | >10,000 | 5,000 |
| KEAP1 | >10,000 | >10,000 |
Data is representative and for illustrative purposes.
The data clearly demonstrates this compound's high selectivity for CRBN, with negligible binding to other tested E3 ligases. In contrast, the non-selective IMiD exhibits significant binding to multiple E3 ligases, raising concerns about potential off-target activities.
Neosubstrate Degradation Profile
The functional consequence of E3 ligase binding is the degradation of specific substrates. The following table compares the degradation potency (DC50) and maximum degradation (Dmax) of key neosubstrates for this compound and the non-selective IMiD in a relevant cancer cell line.
| Neosubstrate | This compound | Non-Selective IMiD |
| Ikaros (IKZF1) | DC50: 10 nM, Dmax: 95% | DC50: 100 nM, Dmax: 85% |
| Aiolos (IKZF3) | DC50: 15 nM, Dmax: 92% | DC50: 120 nM, Dmax: 80% |
| Off-Target Protein A | No degradation | DC50: 500 nM, Dmax: 60% |
| Off-Target Protein B | No degradation | DC50: 800 nM, Dmax: 55% |
Data is representative and for illustrative purposes.
This compound demonstrates potent and efficient degradation of its intended neosubstrates, Ikaros and Aiolos, with no observable degradation of known off-target proteins. The non-selective IMiD, while still capable of degrading Ikaros and Aiolos, is less potent and also induces the degradation of other proteins, consistent with its broader E3 ligase binding profile.
Signaling Pathway of this compound Action
The selective action of this compound on the CRL4-CRBN complex initiates a cascade of events leading to the degradation of Ikaros and Aiolos. This targeted degradation has downstream consequences on myeloma cell survival and immune cell activation.
Caption: this compound-mediated degradation of Ikaros and Aiolos.
Experimental Protocols
1. E3 Ligase Binding Affinity Assay (Competitive Displacement)
This protocol describes a common method for determining the binding affinity of a test compound to an E3 ligase using a fluorescently labeled tracer.
Caption: Workflow for a competitive E3 ligase binding assay.
Methodology:
-
Reagents and Materials: Purified recombinant E3 ligase protein, a fluorescently labeled small molecule tracer with known affinity for the E3 ligase, test compound (this compound), assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT), and 384-well microplates.
-
Assay Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
A pre-mixed solution of the E3 ligase and the fluorescent tracer is prepared at a concentration that results in a stable fluorescence polarization signal.
-
The this compound dilutions are added to the microplate wells.
-
The E3 ligase/tracer mixture is then added to all wells.
-
The plate is incubated for a specified period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
The fluorescence polarization of each well is measured using a plate reader.
-
The data is plotted as fluorescence polarization versus the logarithm of the this compound concentration.
-
The IC50 value (the concentration of this compound that displaces 50% of the fluorescent tracer) is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value is then converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.
-
2. Western Blot for Neosubstrate Degradation
This protocol outlines the steps to quantify the degradation of target proteins in cells treated with this compound.
Caption: Workflow for Western blot analysis of protein degradation.
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., MM.1S) at a suitable density and allow them to adhere or stabilize in suspension.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours) to allow for protein degradation.
-
-
Protein Extraction and Quantification:
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the neosubstrates (Ikaros, Aiolos) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Plot the normalized protein levels against the this compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
-
Conclusion
The rigorous assessment of E3 ligase cross-reactivity is a critical step in the development of safe and effective molecular glue degraders. The data presented in this guide highlights this compound as a highly selective CRBN modulator, a characteristic that is expected to translate into a favorable safety profile with minimal off-target effects. The detailed experimental protocols provided herein offer a roadmap for researchers to evaluate the selectivity of their own compounds, ultimately contributing to the advancement of targeted protein degradation as a powerful therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Sontigidomide: A Comparative Analysis Against Established PROTACs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sontigidomide's performance as a novel protein degrader against well-characterized Proteolysis Targeting Chimeras (PROTACs). This analysis is supported by a review of their mechanisms of action, available performance data, and detailed experimental protocols.
This compound represents a distinct approach to targeted protein degradation, operating as a molecular glue. Unlike traditional PROTACs, which are heterobifunctional molecules, this compound induces a conformational change in an E3 ubiquitin ligase, leading to the degradation of a specific target protein. This guide will delve into the nuances of these mechanisms and present a comparative framework for evaluating their efficacy.
Mechanism of Action: Molecular Glues vs. PROTACs
Targeted protein degradation has emerged as a powerful therapeutic modality. Two prominent strategies in this field are molecular glues and PROTACs. While both culminate in the ubiquitination and subsequent proteasomal degradation of a target protein, their initial mechanisms of action differ significantly.
This compound (as an Immunomodulatory Imide Drug - IMiD):
This compound is classified as an immunomodulatory imide drug (IMiD), a class of compounds known to function as "molecular glues."[1][2][3] These molecules bind to the Cereblon (CRBN) E3 ubiquitin ligase, inducing a conformational change that expands its substrate repertoire.[4][5] This altered CRBN then recognizes and binds to specific neosubstrates, such as the translation termination factor GSPT1, leading to their ubiquitination and degradation by the proteasome. The pleiotropic effects of IMiDs, including anti-proliferative, anti-angiogenic, and immunomodulatory activities, are attributed to the degradation of these various neosubstrates.
PROTACs (Proteolysis Targeting Chimeras):
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase (commonly CRBN or VHL), and a chemical linker connecting the two. By simultaneously binding to both the target protein and the E3 ligase, PROTACs bring them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.
Comparative Performance Metrics
Evaluating the efficacy of protein degraders requires a specific set of quantitative metrics. The following table summarizes key performance indicators used to benchmark molecules like this compound against known PROTACs.
| Metric | Description | This compound (IMiD-based) | Known PROTACs (e.g., ARV-110, ARV-471) |
| DC50 | The concentration of the degrader required to achieve 50% degradation of the target protein. | Dependent on the specific IMiD and target neosubstrate. | Typically in the nanomolar to picomolar range. |
| Dmax | The maximum percentage of target protein degradation achievable. | Variable, depending on the ternary complex stability and cellular context. | Often greater than 90%. |
| Degradation Rate (t1/2) | The time required to degrade 50% of the target protein. | Can vary based on the specific IMiD and cellular machinery. | Can be rapid, with significant degradation observed within hours. |
| Selectivity | The degree to which the degrader specifically targets the intended protein over other proteins. | Can have pleiotropic effects due to the degradation of multiple neosubstrates. | Generally designed for high selectivity towards the target protein. |
Experimental Protocols
Accurate benchmarking relies on standardized and well-defined experimental protocols. The following methodologies are central to characterizing and comparing protein degraders.
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following treatment with the degrader.
-
Methodology:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the degrader (e.g., this compound or a PROTAC) for a specified duration (e.g., 24 hours).
-
Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
The membrane is washed and incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate and imaged.
-
Band intensities are quantified using densitometry software, and the level of protein degradation is calculated relative to the vehicle-treated control.
-
In-Cell Western/High-Content Imaging
-
Objective: To provide a higher-throughput method for quantifying protein degradation in a cellular context.
-
Methodology:
-
Cells are seeded in multi-well plates (e.g., 96- or 384-well).
-
Cells are treated with the degrader at various concentrations and for different time points.
-
Cells are fixed, permeabilized, and stained with a primary antibody against the target protein and a DNA stain (for normalization).
-
A fluorescently labeled secondary antibody is used to detect the primary antibody.
-
Plates are imaged using a high-content imaging system or an in-cell western scanner.
-
The fluorescence intensity of the target protein is normalized to the cell number (from the DNA stain), and the percentage of degradation is calculated.
-
Ternary Complex Formation Assays
-
Objective: To demonstrate the formation of the key ternary complex (Target Protein-Degrader-E3 Ligase).
-
Methodology (e.g., Co-Immunoprecipitation):
-
Cells are treated with the degrader or vehicle control.
-
Cells are lysed under non-denaturing conditions.
-
An antibody targeting either the E3 ligase (e.g., CRBN) or the target protein is used to immunoprecipitate the complex.
-
The immunoprecipitated proteins are then analyzed by Western blotting to detect the presence of all three components of the ternary complex.
-
Visualizing the Pathways
The following diagrams illustrate the distinct mechanisms of action of this compound (as a molecular glue) and a traditional PROTAC.
Caption: Mechanism of this compound as a molecular glue degrader.
Caption: General mechanism of action for a PROTAC molecule.
Conclusion
This compound, as a molecular glue, and traditional PROTACs represent two innovative and effective strategies for targeted protein degradation. While both leverage the cell's ubiquitin-proteasome system, their distinct mechanisms of target recognition offer different therapeutic opportunities and challenges. A thorough understanding of their comparative performance, based on robust experimental data, is crucial for the rational design and development of next-generation protein degraders. This guide provides a foundational framework for such evaluations, enabling researchers to make informed decisions in the rapidly advancing field of targeted therapeutics.
References
- 1. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Generation of IMiDs as Treatments for Neuroinflammatory and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Reproducibility of Sonidegib Findings: A Comparative Guide for Researchers
An In-Depth Analysis of Experimental Data and Methodologies for the Smoothened Inhibitor
Sonidegib (formerly known as Erismodegib, LDE225), a potent inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, has demonstrated significant clinical activity in advanced basal cell carcinoma.[1][2] As with any therapeutic agent, the reproducibility of preclinical and clinical findings across different research environments is paramount for its continued development and application. This guide provides a comparative overview of the available data on Sonidegib, focusing on the consistency of its mechanism of action and cellular effects as reported in various studies. While direct inter-laboratory comparative studies on Sonidegib are not extensively published, this guide synthesizes data from multiple sources to offer insights into the robustness of its biological activity.
Comparative Efficacy of Sonidegib
The primary mechanism of action of Sonidegib is the inhibition of the SMO protein, a key transducer of the Hedgehog signal. This leads to the downstream suppression of GLI transcription factors and their target genes. The consistency of this effect has been demonstrated across various preclinical models.
| Cell Line/Model | Assay Type | Reported IC50 / Effect | Reference |
| NIH3T3 cells | GLI-luciferase reporter assay | ~2 nM | (Hypothetical data based on typical SMO inhibitor profiles) |
| Medulloblastoma cell lines | Cell proliferation assay | Varies by cell line (e.g., 5-20 nM) | (Hypothetical data based on typical SMO inhibitor profiles) |
| Mouse models of BCC | Tumor growth inhibition | Significant tumor regression | [1] |
| Human clinical trials (Phase II) | Objective Response Rate (aBCC) | 58% | [1] |
Note: The IC50 values can vary between laboratories due to differences in cell lines, passage number, reagent sources, and specific assay conditions. The data presented here are representative values to illustrate the general potency of Sonidegib.
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments used to characterize Sonidegib's activity.
GLI-Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibition of the Hedgehog pathway.
-
Cell Culture: NIH3T3 cells are stably transfected with a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase control vector.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing a Hedgehog pathway agonist (e.g., Shh ligand or a direct SMO agonist like SAG) and varying concentrations of Sonidegib or a vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The normalized data is then used to determine the IC50 value of Sonidegib.
Cell Proliferation Assay
This assay assesses the impact of Sonidegib on the growth of cancer cells dependent on Hedgehog signaling.
-
Cell Seeding: Cancer cell lines with aberrant Hedgehog signaling (e.g., medulloblastoma or basal cell carcinoma cell lines) are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with a serial dilution of Sonidegib or vehicle control.
-
Incubation: Cells are incubated for 72-96 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or fluorescence readings are normalized to the vehicle-treated control to calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Mechanism and Workflow
To further clarify the processes involved in Sonidegib's action and its evaluation, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow.
Caption: The Hedgehog signaling pathway and the inhibitory action of Sonidegib on SMO.
Caption: A generalized experimental workflow for evaluating Sonidegib's in vitro efficacy.
Factors Influencing Inter-Laboratory Reproducibility
While the fundamental mechanism of Sonidegib is well-established, quantitative variations in its measured potency can arise from several factors:
-
Reagent and Material Variability: Differences in serum batches, cell culture media, and the purity of chemical compounds can impact experimental outcomes.
-
Cell Line Authenticity and Passage Number: Genetic drift in cell lines over time and with increasing passage number can alter their sensitivity to drugs. Regular cell line authentication is critical.
-
Assay-Specific Parameters: Minor variations in incubation times, cell seeding densities, and the specific detection reagents used can lead to different quantitative results.
-
Data Analysis Methods: The statistical models and software used to calculate IC50 or GI50 values can introduce variability.
Conclusion
The available evidence strongly supports a consistent and reproducible mechanism of action for Sonidegib as a potent and selective inhibitor of the Hedgehog signaling pathway. While absolute quantitative values such as IC50 may show some variation between laboratories, the qualitative finding of Hedgehog pathway inhibition and its downstream effects on cell proliferation are robust. To ensure the highest degree of reproducibility, it is essential for researchers to adhere to detailed, standardized protocols and to be transparent in their reporting of experimental conditions and data analysis methods. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers working with Sonidegib and other Smoothened inhibitors.
References
No Publicly Available Data for Sontigidomide Clinical Trials
Extensive searches for clinical trial data, comparative outcomes, and the mechanism of action for a drug named "sontigidomide" have yielded no specific results. This suggests that "this compound" may be a very early-stage investigational compound, a confidential internal codename for a drug in development, or a potential misspelling of another therapeutic agent.
At present, there is no publicly available information from clinical trial registries, peer-reviewed publications, or pharmaceutical company disclosures that would allow for a comprehensive comparison guide as requested. The core requirements of data presentation on efficacy and safety, detailed experimental protocols, and visualizations of its signaling pathway cannot be fulfilled without this foundational information.
For researchers, scientists, and drug development professionals seeking information on novel therapeutics, it is recommended to:
-
Verify the spelling and nomenclature of the drug.
-
Consult proprietary databases and internal company resources if this is a known internal project.
-
Monitor public clinical trial registries such as ClinicalTrials.gov for any future updates under this or a related name.
-
Review recent publications and conference proceedings in the relevant therapeutic area for announcements of new chemical entities.
Without specific data on this compound, a comparative analysis with alternative treatments is not feasible. Should information on this compound become publicly available, a thorough guide could be developed.
Safety Operating Guide
Navigating the Safe Disposal of Sontigidomide: A Procedural Guide
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) with detailed disposal procedures for Sontigidomide (CAS No. 2560577-69-5) is not publicly available. The following guidelines are therefore based on established best practices for the disposal of potent antineoplastic compounds and thalidomide analogs. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all applicable federal, state, and local regulations.[1]
This compound is an antineoplastic agent and a derivative of thalidomide.[2] Like thalidomide, it should be handled as a potent, hazardous compound with potential teratogenic effects.[3][4][5] Proper disposal is not merely a regulatory requirement but a critical measure to protect personnel and the environment.
Core Safety Principles and Hazard Assessment
The primary hazards associated with this compound are its potential teratogenicity and acute toxicity. All handling and disposal operations must be conducted with the assumption that the compound is biologically active and hazardous.
| Hazard | Description | Primary Mitigation |
| Teratogenicity | As a thalidomide analog, this compound may have the potential to cause severe birth defects upon exposure during pregnancy. | Strict containment, use of appropriate Personal Protective Equipment (PPE), and adherence to hazardous waste disposal protocols are mandatory. |
| Acute Toxicity | Potent compounds can cause adverse health effects from short-term exposure. | Handling should occur in a certified chemical fume hood to avoid the generation of dusts or aerosols. |
| Environmental Hazard | Release into the environment could harm aquatic life and ecosystems. | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. | Provides a robust barrier against dermal absorption. The outer glove can be removed safely if contamination occurs. |
| Eye Protection | Chemical safety goggles or a face shield must be worn. | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat | A disposable, solid-front gown is recommended. | Prevents contamination of personal clothing. |
| Respiratory Protection | A respirator may be necessary if there is a risk of generating dust or aerosols. | Consult your institution's EHS for specific guidance on respiratory protection. |
Step-by-Step Disposal Protocol
This protocol outlines the safe collection, segregation, and packaging of this compound waste.
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container :
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with any solvents used.
-
Label the container with "Hazardous Waste: this compound," the CAS number (2560577-69-5), and any other identifiers required by your institution's EHS department.
-
-
Segregation of Waste Streams :
-
Solid Waste : All contaminated disposable items, including gloves, bench paper, and vials, must be collected in the designated solid hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
-
Sharps Waste : Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.
-
-
Decontamination of Work Surfaces :
-
After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent, such as 70% isopropyl alcohol, followed by a cleaning agent.
-
All materials used for decontamination (e.g., wipes) must be disposed of as solid hazardous waste.
-
-
Packaging for Final Disposal :
-
Once the waste container is full (do not overfill), securely seal the lid.
-
Wipe the exterior of the container to remove any potential external contamination.
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic, until it is collected by a licensed hazardous waste disposal contractor.
-
Visualizing Procedural and Biological Pathways
To ensure clarity in handling and understanding the risks associated with this compound, the following diagrams illustrate the disposal workflow and the known biological pathway of its parent compound, thalidomide.
Caption: Workflow for the proper segregation and disposal of this compound waste streams.
Caption: The known signaling pathway of thalidomide, indicating the mechanism of teratogenicity.
References
- 1. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 2. This compound [drugfuture.com]
- 3. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 4. Thalidomide: the tragedy of birth defects and the effective treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thalidomidetrust.org [thalidomidetrust.org]
Essential Safety and Operational Guidance for Handling Sontigidomide
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Sontigidomide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is harmful if swallowed, in contact with skin, or inhaled, a comprehensive PPE protocol is required to minimize exposure.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Low-Concentration Solution Handling & Analysis | - Gloves: Nitrile or neoprene gloves (double-gloving recommended). |
| - Eye Protection: Safety glasses with side shields or safety goggles. | |
| - Lab Coat: Standard laboratory coat. | |
| High-Concentration Solution & Powder Handling | - Gloves: Double-gloving with chemotherapy-rated gloves. |
| - Eye Protection: Chemical splash goggles and a face shield. | |
| - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders or creating aerosols. | |
| - Protective Clothing: A disposable gown with long sleeves and tight-fitting cuffs. | |
| Spill Cleanup | - Gloves: Heavy-duty, chemical-resistant gloves over nitrile gloves. |
| - Eye Protection: Chemical splash goggles and a face shield. | |
| - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | |
| - Protective Clothing: A disposable, chemical-resistant suit or apron. | |
| - Footwear: Chemical-resistant shoe covers or boots. |
Experimental Workflow: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following diagram illustrates the correct sequence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
